1,4-Dioxanyl hydroperoxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4722-59-2 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
2-hydroperoxy-1,4-dioxane |
InChI |
InChI=1S/C4H8O4/c5-8-4-3-6-1-2-7-4/h4-5H,1-3H2 |
InChI Key |
RYQFWBSHDMXCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)OO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dioxanyl Hydroperoxide from 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dioxanyl hydroperoxide, an organic peroxide derivative of 1,4-dioxane, holds potential as an oxidizing agent and a radical initiator in various chemical syntheses. Its synthesis is primarily achieved through the autoxidation of 1,4-dioxane, a process involving a free-radical chain reaction with molecular oxygen. This technical guide provides a comprehensive overview of the theoretical underpinnings and a generalized experimental protocol for the synthesis of this compound. Due to the hazardous nature of organic peroxides, this guide emphasizes stringent safety precautions. The document includes a summary of experimental parameters, a detailed, though generalized, experimental protocol, and visual representations of the reaction mechanism and workflow to aid in the practical application of this synthesis.
Introduction
This compound is a cyclic ether hydroperoxide that has garnered interest in the scientific community for its potential applications in organic synthesis. As with other organic hydroperoxides, it can serve as a controlled source of radicals and as an oxidizing agent. The synthesis of this compound from its parent ether, 1,4-dioxane, is a classic example of ether autoxidation. This guide aims to provide a detailed technical overview for researchers and professionals in the fields of chemistry and drug development, focusing on the synthesis, theoretical background, and necessary safety considerations.
!!! SAFETY WARNING !!!
Organic peroxides are highly energetic and potentially explosive compounds. They are sensitive to shock, heat, and friction. All experimental procedures involving the synthesis and handling of this compound must be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Theoretical Framework: The Autoxidation of Ethers
The formation of this compound from 1,4-dioxane proceeds via a free-radical autoxidation mechanism. This is a chain reaction involving atmospheric oxygen that is common to many ethers. The reaction can be divided into three key stages: initiation, propagation, and termination.
-
Initiation: The process begins with the formation of a 1,4-dioxane radical. This can be initiated by the absorption of light (photo-oxidation), the application of heat, or the introduction of a radical initiator. The initiator abstracts a hydrogen atom from a carbon atom adjacent to an oxygen atom (an α-carbon) in the 1,4-dioxane molecule.
-
Propagation: The newly formed 1,4-dioxane radical reacts with molecular oxygen, which exists as a diradical in its ground state, to form a 1,4-dioxanylperoxy radical. This peroxy radical is a reactive intermediate that can then abstract a hydrogen atom from another 1,4-dioxane molecule. This step yields the desired this compound and regenerates a 1,4-dioxane radical, which continues the chain reaction.
-
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product.
Experimental Protocol: A Generalized Approach to Synthesis
A specific, peer-reviewed, and detailed experimental protocol for the synthesis and isolation of pure this compound is not widely available. However, a reliable general procedure can be extrapolated from established methods for the autoxidation of other cyclic ethers, such as tetrahydrofuran.
Materials & Equipment:
-
1,4-Dioxane (must be verified as peroxide-free before use)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN) (optional)
-
High-intensity UV lamp (for photo-initiated oxidation) (optional)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled condenser
-
Gas dispersion tube (sparger)
-
Oxygen or clean, dry air source with a flow regulator
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent solvents (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware
-
Blast shield
Procedure:
-
Preparation of Peroxide-Free 1,4-Dioxane: It is of utmost importance to start with 1,4-dioxane that is free of any pre-existing peroxides. This can be accomplished by passing the solvent through a column of activated alumina or by distillation from a suitable drying agent after treatment with a reducing agent.
-
Reaction Assembly: A three-necked round-bottom flask is charged with the peroxide-free 1,4-dioxane and a magnetic stir bar. The flask is fitted with a condenser and a gas dispersion tube. The entire apparatus should be set up behind a blast shield.
-
Initiation of Autoxidation:
-
Photochemical Initiation: The reaction vessel is cooled in an ice-water bath and a slow stream of oxygen or air is bubbled through the stirred 1,4-dioxane. The flask is then irradiated with a high-intensity UV lamp.
-
Thermal Initiation: A catalytic amount of a radical initiator, such as AIBN, is added to the 1,4-dioxane. The mixture is heated to a temperature that facilitates the decomposition of the initiator (typically 60-80°C for AIBN) while bubbling oxygen or air through the solution.
-
-
Monitoring the Reaction: The formation of hydroperoxides can be monitored qualitatively using peroxide test strips (potassium iodide-starch paper). For a quantitative assessment, small aliquots of the reaction mixture can be taken periodically and analyzed by iodometric titration.
-
Isolation and Purification:
-
Upon reaching the desired level of hydroperoxide concentration, the initiation source (UV lamp or heat) is removed, and the gas flow is stopped.
-
The bulk of the unreacted 1,4-dioxane should be removed with great care using a rotary evaporator at low temperature and reduced pressure. Crucially, the mixture should not be distilled to dryness , as concentrating the peroxides can lead to an explosion.
-
The crude product can be purified by flash column chromatography on silica gel, using a non-polar to polar solvent gradient (e.g., a mixture of hexanes and ethyl acetate).
-
Tabulated Experimental Data
As a definitive experimental procedure with precise quantitative data is not available in the literature, the following table provides a general summary of the key experimental parameters and expected observations for the synthesis of this compound via autoxidation.
| Parameter | Recommended Conditions/Values | Rationale and Notes |
| Starting Material | Peroxide-free 1,4-Dioxane | Essential for safety and to avoid uncontrolled reactions. |
| Oxidizing Agent | Molecular Oxygen (O₂) or Air | A continuous, slow stream is bubbled through the reaction mixture. |
| Initiation | UV light or Thermal (with initiator) | Photochemical initiation is generally a cleaner method. |
| Radical Initiator | AIBN (if thermal initiation is used) | AIBN is a common and relatively safe radical initiator. |
| Reaction Temperature | 0-25 °C (Photochemical) or 60-80 °C (Thermal) | Lower temperatures are generally preferred to minimize side reactions. |
| Reaction Duration | Hours to Days | The reaction is typically slow and requires monitoring. |
| Anticipated Yield | Low to Moderate | Autoxidation reactions are often not high-yielding. |
| Purification Method | Flash Column Chromatography | Allows for the separation of the hydroperoxide from unreacted starting material and byproducts. |
| Characterization | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry | Necessary to confirm the structure and purity of the isolated product. |
Visual Representations
Reaction Mechanism: Autoxidation of 1,4-Dioxane
An In-depth Technical Guide to the Autoxidation of 1,4-Dioxane to Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the autoxidation of 1,4-dioxane, a process of significant concern due to the formation of explosive peroxide byproducts. 1,4-Dioxane is a widely used solvent in research and industry, and understanding its degradation pathway is critical for laboratory safety and chemical stability. This document details the underlying radical chain reaction, presents quantitative data on factors influencing this process, and provides a standard experimental protocol for the determination of peroxide content.
The Core Mechanism of 1,4-Dioxane Autoxidation
The autoxidation of 1,4-dioxane is a classic example of a free-radical chain reaction, which proceeds in the presence of molecular oxygen. This process is typically initiated by external energy sources such as light or heat and can be accelerated by the presence of radical initiators. The mechanism is generally described in three key stages: initiation, propagation, and termination.
Initiation
The process begins with the formation of a free radical. This can occur through the homolytic cleavage of a C-H bond on the 1,4-dioxane molecule by an initiator or energy source (e.g., UV light), or by the abstraction of a hydrogen atom by an existing radical species (R•). The hydrogen atoms on the carbon atoms adjacent to the ether oxygens are particularly susceptible to abstraction due to the stabilizing effect of the oxygen on the resulting radical.
Propagation
The propagation phase consists of a repeating cycle of reactions that generates the hydroperoxide product and regenerates the radical species, allowing the chain reaction to continue.
-
Oxygen Addition: The 1,4-dioxane radical (a carbon-centered radical) rapidly reacts with molecular oxygen (a diradical) to form a 1,4-dioxane peroxy radical.
-
Hydrogen Abstraction: The newly formed peroxy radical is highly reactive and can abstract a hydrogen atom from another 1,4-dioxane molecule. This step yields the 1,4-dioxane hydroperoxide and a new 1,4-dioxane radical, which can then re-enter the propagation cycle.
Termination
The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. This can occur through several pathways, including the combination of two 1,4-dioxane radicals, two peroxy radicals, or a 1,4-dioxane radical and a peroxy radical.
The overall autoxidation mechanism is visualized in the following diagram:
Quantitative Data
While specific kinetic data for the uninhibited autoxidation of 1,4-dioxane is not extensively documented in readily available literature, the process is known to be influenced by several factors. The following table summarizes these key influencing factors.
| Factor | Effect on Autoxidation Rate | Notes |
| Oxygen Concentration | Increases | Oxygen is a key reactant in the propagation step. |
| Light Exposure | Increases | UV light can initiate the radical chain reaction. |
| Temperature | Increases | Higher temperatures provide the activation energy for bond cleavage and increase reaction rates. |
| Presence of Initiators | Increases | Radical initiators (e.g., other peroxides, azo compounds) accelerate the initiation step. |
| Presence of Inhibitors | Decreases | Antioxidants like Butylated Hydroxytoluene (BHT) act as radical scavengers, terminating the chain reaction.[1] |
Experimental Protocols
The quantification of hydroperoxides formed during the autoxidation of 1,4-dioxane is crucial for safety and quality control. The most common method for determining the peroxide value in ethers and other organic solvents is iodometric titration.
Iodometric Titration for Peroxide Value
This method is based on the oxidation of iodide ions (I⁻) by the hydroperoxides present in the sample. The resulting iodine (I₂) is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Principle Reactions:
-
ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Materials and Reagents:
-
1,4-Dioxane sample
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask with stopper
-
Burette
-
Pipettes
-
Graduated cylinders
Procedure:
-
Accurately weigh approximately 5 g of the 1,4-dioxane sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform (or isooctane) to the flask to dissolve the sample.
-
Add 0.5 mL of a freshly prepared saturated potassium iodide solution to the flask.[2][3]
-
Stopper the flask, swirl to mix, and let it stand in the dark for 1 minute.
-
Add 30 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, drop by drop, with vigorous swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the 1,4-dioxane sample.
Calculation of Peroxide Value:
The peroxide value (PV) is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
PV (meq/kg) = [ (V - V₀) * N * 1000 ] / W
Where:
-
V = Volume of sodium thiosulfate solution used for the sample (mL)
-
V₀ = Volume of sodium thiosulfate solution used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution (eq/L)
-
W = Weight of the 1,4-dioxane sample (g)
The workflow for this experimental protocol is illustrated below:
Conclusion
The autoxidation of 1,4-dioxane to form hydroperoxides is a spontaneous process driven by a free-radical chain mechanism that is promoted by oxygen, light, and heat. For professionals working with 1,4-dioxane, it is imperative to understand this degradation pathway to ensure safe handling and storage. The use of radical scavengers such as BHT is an effective preventative measure.[1] Regular testing for peroxide content, using established methods like iodometric titration, is a critical safety protocol to mitigate the risk of explosion, particularly before distillation or other concentration procedures.
References
Isolating an Unstable Intermediate: A Technical Guide to the Purification of 1,4-Dioxanyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical isolation and purification of 1,4-dioxanyl hydroperoxide, a reactive intermediate formed from the autoxidation of 1,4-dioxane. Given the inherent instability and explosive nature of organic peroxides, this document is intended for informational purposes for qualified researchers and professionals and underscores the significant hazards involved. The procedures outlined are synthesized from general methods for analogous cyclic ether hydroperoxides and should not be attempted without extensive safety protocols and specialized equipment.
Introduction
1,4-Dioxane is a widely used aprotic solvent that, like many ethers, can form potentially explosive peroxides upon exposure to air and light. The primary peroxide species formed is this compound. While typically considered a hazardous contaminant to be removed, understanding its properties and handling is crucial for safety and for researchers studying oxidation mechanisms. This guide details the theoretical methodology for its controlled formation, isolation, and purification.
Formation Pathway of this compound
The formation of this compound proceeds via a free radical autoxidation mechanism. This process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, followed by reaction with molecular oxygen.
Caption: Autoxidation pathway of 1,4-dioxane.
Experimental Protocols
Extreme caution is advised. All work must be conducted in a blast-proof fume hood with appropriate personal protective equipment, including a face shield and blast shield.
Controlled Synthesis of this compound (Theoretical)
This protocol is adapted from general procedures for the autoxidation of ethers.
Materials:
-
1,4-Dioxane (inhibitor-free)
-
UV lamp (broad spectrum)
-
Air or oxygen source with a fritted glass bubbler
-
Reaction vessel (quartz or borosilicate glass)
Procedure:
-
Purify commercial 1,4-dioxane to remove any inhibitors (e.g., BHT) by passing it through a column of activated alumina.
-
Place 100 mL of inhibitor-free 1,4-dioxane into the reaction vessel.
-
Submerge the reaction vessel in a temperature-controlled water bath maintained at 20-25°C.
-
Bubble a slow, steady stream of air or oxygen through the dioxane using the fritted glass bubbler.
-
Irradiate the reaction mixture with the UV lamp.
-
Monitor the formation of hydroperoxides periodically using a peroxide test strip or a quantitative method such as iodometric titration. The reaction should be stopped when the peroxide concentration reaches a low, manageable level (e.g., <1% w/v) to minimize the risk of explosion.
Isolation and Purification of this compound (Theoretical)
This proposed purification scheme is based on methods for other organic hydroperoxides and aims to separate the hydroperoxide from unreacted dioxane and acidic byproducts.
Caption: Proposed workflow for isolation and purification.
Procedure:
-
Extraction: Carefully transfer the crude reaction mixture to a separatory funnel. Extract the hydroperoxide by washing with a cold (0-5°C), dilute (e.g., 5% w/v) aqueous sodium hydroxide solution. The hydroperoxide will deprotonate and move into the aqueous phase as the sodium salt.
-
Separation: Separate the aqueous layer from the organic layer (unreacted dioxane).
-
Neutralization: Cool the aqueous layer in an ice bath and slowly neutralize by adding cold, dilute sulfuric acid dropwise until the pH is neutral. The this compound will precipitate or form an oily layer.
-
Back-Extraction: Extract the neutralized aqueous solution with a cold, fresh portion of diethyl ether or dichloromethane to recover the purified hydroperoxide.
-
Drying: Dry the organic extract over anhydrous magnesium sulfate.
-
Solvent Removal: (EXTREME HAZARD) Removal of the solvent will concentrate the hydroperoxide. This is the most dangerous step. Use a rotary evaporator with a blast shield at the lowest possible temperature and under high vacuum to gently remove the solvent. Never distill to dryness.
Characterization Data (Hypothetical)
No definitive characterization data for isolated this compound is readily available in the literature. The following table presents expected analytical data based on its structure and the properties of similar compounds.
| Parameter | Expected Value/Observation | Method |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Visual Inspection |
| Molecular Weight | 120.11 g/mol | Mass Spectrometry (MS) |
| ¹H NMR (CDCl₃, ppm) | δ ~8.0-9.0 (br s, 1H, -OOH), δ ~3.5-4.0 (m, 7H, -CH₂- and -CH-) | Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR (CDCl₃, ppm) | δ ~100-110 (C-OOH), δ ~65-75 (other ring carbons) | Nuclear Magnetic Resonance (NMR) |
| Infrared (IR) (cm⁻¹) | ~3300-3400 (br, O-H stretch), ~850-900 (O-O stretch) | Infrared Spectroscopy |
| Peroxide Value | Theoretical value based on purity. | Iodometric Titration |
Safety and Handling
The paramount consideration when working with this compound is safety.
-
Explosion Hazard: Organic hydroperoxides are sensitive to shock, heat, and friction. Concentrated solutions or the pure compound can be violently explosive.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles. A face shield and blast shield are mandatory.
-
Ventilation: All work must be performed in a certified chemical fume hood with excellent ventilation.
-
Storage: If storage is absolutely necessary, store in a dilute solution in a vented, explosion-proof refrigerator. Never store in a sealed container.
-
Disposal: Peroxides must be disposed of as hazardous waste according to institutional guidelines. They should be reduced with a suitable reducing agent (e.g., sodium bisulfite) before disposal.
This guide is intended to provide a theoretical framework for the isolation and purification of this compound for research purposes. The extreme hazards associated with this compound cannot be overstated, and any attempt to perform these or similar procedures should only be undertaken by experienced professionals with the appropriate safety infrastructure.
Spectroscopic Characterization of 1,4-Dioxanyl Hydroperoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,4-dioxanyl hydroperoxide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous cyclic ether hydroperoxides and fundamental principles of spectroscopic analysis to predict its spectral features. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their own investigations.
Introduction
1,4-Dioxane is a widely used industrial solvent that is known to form explosive peroxides upon prolonged exposure to air and light. The primary peroxide species formed is this compound. Understanding the spectroscopic signature of this compound is crucial for its detection, quantification, and for ensuring safety in laboratory and industrial settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) characteristics of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 1,4-dioxane and analogous compounds such as 2-hydroperoxytetrahydrofuran, as well as established correlations for organic hydroperoxides.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| OOH | 8.0 - 9.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| CH-OOH | 5.0 - 5.5 | Triplet | |
| O-CH₂-CH | 3.6 - 4.0 | Multiplet | Diastereotopic protons, may exhibit complex splitting. |
| O-CH₂-CH₂ | 3.6 - 4.0 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C -OOH | 105 - 110 | The carbon atom bearing the hydroperoxy group is significantly deshielded. |
| O-C H₂-CH | 65 - 70 | |
| O-C H₂-CH₂ | 65 - 70 |
Table 3: Predicted FTIR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroperoxide) | 3300 - 3500 | Broad, Medium | Hydrogen bonding can significantly broaden this peak. |
| C-H stretch (alkane) | 2850 - 3000 | Strong | |
| C-O stretch (ether) | 1050 - 1150 | Strong | |
| O-O stretch (peroxide) | 820 - 880 | Weak to Medium | Often difficult to assign definitively. |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 105.05 | [M+H]⁺ | Molecular ion peak (positive ion mode). |
| 88.05 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 87.04 | [M - H₂O]⁺ | Loss of water. |
| 58.04 | [C₂H₂O₂]⁺ | Fragmentation of the dioxane ring. |
| 45.03 | [C₂H₅O]⁺ |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and spectroscopic characterization of this compound. Caution: Organic peroxides are potentially explosive and should be handled with extreme care in a fume hood and with appropriate personal protective equipment.
Synthesis of this compound (Autoxidation)
-
Materials: 1,4-Dioxane (unstabilized), UV lamp (optional).
-
Procedure:
-
Place 100 mL of unstabilized 1,4-dioxane in a clear glass bottle with a loose-fitting cap to allow for air exchange.
-
Store the bottle in a well-ventilated area, exposed to ambient light, or for accelerated formation, irradiate with a low-power UV lamp.
-
Monitor the formation of peroxides periodically using peroxide test strips.
-
Once a suitable concentration of peroxide is reached, the sample can be carefully concentrated under reduced pressure at low temperature (<40°C) if necessary. Never distill to dryness.
-
NMR Spectroscopy
-
Sample Preparation: Carefully dissolve a small amount (5-10 mg) of the 1,4-dioxane containing the hydroperoxide in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
Consider performing 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.
-
FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition:
-
Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and observe the molecular ion.
-
Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition of the molecular ion and key fragments.
-
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion
While direct experimental data for this compound is scarce, a combination of theoretical knowledge and data from analogous compounds allows for a reliable prediction of its spectroscopic features. The data and protocols presented in this guide are intended to assist researchers in the identification and characterization of this important, yet hazardous, compound. All work with peroxides should be conducted with appropriate safety precautions.
An In-depth Technical Guide to the NMR and IR Analysis of 1,4-Dioxanyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of 1,4-dioxanyl hydroperoxide. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide combines established spectroscopic principles with known data for 1,4-dioxane and the hydroperoxide functional group to present a predictive analysis. This approach offers a robust framework for the identification and characterization of this compound in a research or drug development setting.
Introduction to this compound
1,4-Dioxane is a common solvent that can form explosive peroxides upon prolonged storage in the presence of air and light. The primary peroxide species formed is 2-hydroperoxy-1,4-dioxane, also known as this compound. The detection and characterization of this impurity are crucial for laboratory safety and for ensuring the purity of materials in chemical synthesis and pharmaceutical applications. NMR and IR spectroscopy are powerful analytical techniques for identifying and quantifying this hydroperoxide.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on the known spectra of 1,4-dioxane and the characteristic signals of the hydroperoxide functional group.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OOH | 7.7 - 9.6 | Broad Singlet | 1H | The chemical shift of the hydroperoxide proton is highly dependent on solvent and concentration due to hydrogen bonding. It is expected to be significantly downfield. |
| -CH(OOH)- | 4.5 - 5.0 | Multiplet | 1H | The proton on the carbon bearing the hydroperoxide group is expected to be deshielded compared to the other ring protons. |
| -CH₂- (ring) | 3.5 - 4.0 | Multiplets | 6H | The remaining methylene protons of the dioxane ring. The symmetry of the parent 1,4-dioxane is broken, leading to more complex splitting patterns. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C(OOH)- | 95 - 105 | The carbon atom bonded to the hydroperoxy group is expected to be significantly deshielded. |
| -CH₂- (ring) | 65 - 75 | The other carbon atoms of the dioxane ring. Due to the loss of symmetry, multiple signals may be observed in this region. |
Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Hydroperoxide) | 3300 - 3500 (Broad) | Medium to Strong | This broad absorption is characteristic of the hydrogen-bonded O-H group in the hydroperoxide. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | Corresponding to the C-H bonds of the dioxane ring. |
| C-O-C Stretch (Ether) | 1070 - 1140 | Strong | Characteristic of the ether linkages in the dioxane ring.[1] |
| O-O Stretch (Peroxide) | 820 - 880 | Weak to Medium | The peroxide bond stretch is often weak and can be difficult to definitively assign. |
Experimental Protocols
Synthesis of this compound (Illustrative)
A common method for the formation of ether hydroperoxides is through autoxidation.
Materials:
-
1,4-Dioxane (inhibitor-free)
-
Air or Oxygen source
-
UV light source (optional, to accelerate the reaction)
Procedure:
-
Place inhibitor-free 1,4-dioxane in a suitable reaction vessel that allows for the passage of air or oxygen.
-
Expose the 1,4-dioxane to air or bubble oxygen through the liquid. The process can be accelerated by exposure to UV light.
-
Monitor the formation of peroxides over time using standard peroxide test strips or a more quantitative method.
-
The resulting solution will contain this compound along with unreacted 1,4-dioxane and potentially other degradation products.
Safety Note: The synthesis and handling of peroxides are extremely hazardous. This procedure should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Carefully prepare a dilute solution of the 1,4-dioxane sample suspected of containing the hydroperoxide in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Pay close attention to the downfield region (7-10 ppm) to identify the broad singlet of the -OOH proton.
-
Acquire a ¹³C NMR spectrum. Look for the deshielded carbon signal of the -C(OOH)- group.
IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
IR sample cells (e.g., salt plates for neat liquids or solutions)
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution in a suitable IR-transparent solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic broad O-H stretching band of the hydroperoxide and the strong C-O-C stretching bands of the dioxane ring.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic analysis of this compound relies on the identification of key functional groups through NMR and IR techniques. While experimental data for this specific compound is scarce, a predictive approach based on the well-established spectral characteristics of the 1,4-dioxane ring and the hydroperoxide group provides a reliable method for its detection and characterization. The protocols and predicted data presented in this guide serve as a valuable resource for researchers and professionals working with 1,4-dioxane and other peroxide-forming ethers, emphasizing the importance of spectroscopic analysis in ensuring laboratory safety and chemical purity.
References
An In-depth Technical Guide to the Early Research on 1,4-Dioxane Peroxide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the formation of peroxides in 1,4-dioxane, a topic of critical importance for laboratory safety and the stability of chemical compounds. Early investigations into the autoxidation of ethers laid the groundwork for understanding the hazardous nature of these commonly used solvents. This document provides a comprehensive overview of the early experimental findings, quantitative data, and analytical methods used to characterize this phenomenon.
Introduction to 1,4-Dioxane and Peroxide Formation
1,4-Dioxane is a heterocyclic organic compound widely used as a solvent in various industrial and laboratory applications. Like other ethers, 1,4-dioxane is susceptible to autoxidation in the presence of atmospheric oxygen, light, and heat, leading to the formation of explosive peroxides. The presence of these peroxides poses a significant safety risk, as they can detonate upon shock, friction, or concentration during distillation. Early researchers in the 20th century dedicated considerable effort to understanding the mechanisms of peroxide formation in ethers and developing methods for their detection and quantification.
The Mechanism of 1,4-Dioxane Peroxide Formation
The formation of peroxides in 1,4-dioxane proceeds through a free-radical chain reaction known as autoxidation. This process is generally understood to occur in three stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of a free radical from the 1,4-dioxane molecule. This can be triggered by exposure to ultraviolet (UV) light, heat, or the presence of a radical initiator. A hydrogen atom is abstracted from a carbon atom adjacent to an ether oxygen.
Propagation: The resulting 1,4-dioxane radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another 1,4-dioxane molecule, forming a hydroperoxide and a new 1,4-dioxane radical, thus propagating the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
An In-depth Technical Guide to 1,4-Dioxanyl Hydroperoxide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxanyl hydroperoxide is an organic peroxide derivative of 1,4-dioxane, a widely used industrial solvent. The presence of the hydroperoxide group makes this compound significantly more reactive than its parent ether, with potential implications for chemical synthesis, and as a reactive intermediate. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its formation, and reactivity. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and handling this compound.
Physical and Chemical Properties
Limited experimental data is available for this compound. The following tables summarize the available quantitative data, much of which is predicted.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4722-59-2 | Chemical Supplier Databases |
| Molecular Formula | C₄H₈O₄ | Chemical Supplier Databases |
| Molecular Weight | 120.10 g/mol | Chemical Supplier Databases |
| Boiling Point | 250.3 °C at 760 mmHg (Predicted) | Chemical Supplier Databases |
| Density | 1.28 g/cm³ (Predicted) | Chemical Supplier Databases |
| Flash Point | 105.1 °C (Predicted) | Chemical Supplier Databases |
| Refractive Index | 1.453 (Predicted) | Chemical Supplier Databases |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Table 2: Chemical Properties and Identifiers of this compound
| Property | Value |
| IUPAC Name | 1,4-dioxan-2-yl hydroperoxide |
| Synonyms | 2-Hydroperoxy-1,4-dioxane, p-Dioxane hydroperoxide |
| InChI | InChI=1S/C4H8O4/c5-8-4-3-6-1-2-7-4/h4-5H,1-3H2 |
| SMILES | C1COCC(O1)OO |
| Stability | Expected to be unstable, potentially explosive upon heating or shock, characteristic of organic peroxides. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Autoxidation:
Disclaimer: This is a generalized procedure based on the principles of ether autoxidation. It should be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment. Organic peroxides are potentially explosive.
1. Materials:
-
1,4-Dioxane (inhibitor-free)
-
Oxygen or air source
-
UV lamp (optional, as a radical initiator)
-
Inert solvent (e.g., benzene or toluene, for dilution and temperature control)
-
Apparatus for reflux or sparging
2. Procedure:
-
Purify 1,4-dioxane to remove any added inhibitors (e.g., by passing through an activated alumina column).
-
Place the inhibitor-free 1,4-dioxane in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. Dilution with an inert solvent may be used to control the reaction rate and temperature.
-
Initiate the reaction by either gently heating the solution, irradiating with a UV lamp, or simply exposing it to air or oxygen over an extended period. The formation of hydroperoxides is often a slow process at room temperature but can be accelerated.
-
Continuously supply a slow stream of air or oxygen through the solution while stirring.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing for peroxide content using standard iodometric titration methods.
3. Purification (General Approach):
-
Purification of organic hydroperoxides is challenging due to their instability. Methods may include careful distillation under reduced pressure (with extreme caution due to the risk of explosion) or chromatographic techniques on inert stationary phases at low temperatures.
4. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure. The hydroperoxy proton (-OOH) is expected to have a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The O-H stretch of the hydroperoxide group and the C-O stretches of the dioxane ring would be expected to be visible in the IR spectrum.
Chemical Reactivity and Decomposition
This compound is expected to exhibit reactivity typical of organic hydroperoxides. The O-O bond is weak and can be cleaved homolytically by heat, light, or the presence of transition metals to form radicals.
Decomposition Pathway:
The thermal or photochemical decomposition of this compound likely proceeds through a radical mechanism, leading to the formation of various degradation products.
Theoretical Framework for the Structural Analysis of 1,4-Dioxanyl Hydroperoxide: A Technical Guide
Introduction
The formation of hydroperoxides from ethers upon exposure to oxygen is a well-documented phenomenon, often proceeding through a radical-mediated pathway. 1,4-Dioxane is susceptible to autooxidation, which can lead to the formation of peroxides. Understanding the structure of 1,4-Dioxanyl hydroperoxide is crucial for elucidating its potential role as a reactive intermediate in degradation pathways and for assessing its toxicological profile.
This document outlines the theoretical approaches that can be employed to characterize the geometry, stability, and electronic structure of this compound. It also presents a hypothetical workflow for such a computational study, along with illustrative diagrams of key concepts.
Conformational Analysis of the Parent Molecule: 1,4-Dioxane
A thorough understanding of the conformational landscape of the parent 1,4-dioxane molecule is the foundation for studying its derivatives. 1,4-Dioxane predominantly exists in a chair conformation, with a boat conformation being a higher energy transition state or intermediate. The conformational flexibility of the 1,4-dioxane ring is a key determinant of its reactivity.
Below is a summary of theoretical data for the conformers of 1,4-dioxane, which would serve as a benchmark for studies on its hydroperoxide derivative.
| Parameter | Chair Conformer | Boat Conformer |
| Relative Energy | 0.0 kcal/mol | ~5-7 kcal/mol |
| Key Dihedral Angles | C-O-C-C: ~60° | C-O-C-C: variable |
| Symmetry | C2h | C2v |
Note: The exact values can vary depending on the level of theory and basis set used in the computational study.
Proposed Structure of this compound
The formation of this compound is expected to occur via the abstraction of a hydrogen atom from one of the carbon atoms of the 1,4-dioxane ring, followed by the addition of molecular oxygen to the resulting radical and subsequent hydrogen abstraction to yield the hydroperoxide. The hydroperoxy group (-OOH) can be attached to the ring in either an axial or equatorial position.
The presence of the hydroperoxy group is anticipated to influence the conformational preference of the dioxane ring. The chair conformation is still expected to be the most stable, but the relative energies of the axial and equatorial isomers of the hydroperoxide will depend on steric and electronic factors.
Hypothetical Computational Workflow for the Study of this compound
A robust theoretical investigation of this compound would involve a multi-step computational approach. The following workflow outlines the key stages of such a study.
Caption: A hypothetical workflow for the theoretical study of this compound.
Detailed Computational Methodologies
A successful theoretical study of this compound would rely on the following computational methods:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be suitable.
-
Level of Theory:
-
Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) is a good starting point. A functional from the B3LYP or M06 family would be appropriate.
-
High-Level Energy Calculations: For more accurate relative energies, coupled-cluster methods such as CCSD(T) are recommended.
-
-
Basis Set:
-
Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) should be used to provide a good balance between accuracy and computational cost.
-
-
Solvation Model: To simulate the behavior in an aqueous environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed.
Predicted Structural Data for this compound
While experimental data is unavailable, a theoretical study would aim to populate a table with the following key structural and energetic parameters for the most stable conformers of axial and equatorial this compound.
| Parameter | Axial Isomer | Equatorial Isomer |
| Relative Energy (kcal/mol) | Predicted Value | Predicted Value |
| O-O Bond Length (Å) | Predicted Value | Predicted Value |
| O-O-H Bond Angle (°) | Predicted Value | Predicted Value |
| C-O-O-H Dihedral Angle (°) | Predicted Value | Predicted Value |
| Dipole Moment (Debye) | Predicted Value | Predicted Value |
Formation Pathway of this compound
The formation of this compound from 1,4-dioxane is a radical-mediated process. The key steps are initiation (formation of a radical initiator), propagation (reaction of the initiator with 1,4-dioxane, followed by reaction with oxygen), and termination. The propagation steps are illustrated below.
Caption: Proposed radical-mediated formation pathway of this compound.
Although direct experimental or theoretical data on the structure of this compound is currently lacking in the scientific literature, established computational chemistry methods provide a robust framework for its investigation. A systematic theoretical study as outlined in this guide would provide valuable insights into the conformational preferences, geometric parameters, and electronic properties of this molecule. Such information is essential for understanding its stability, reactivity, and potential role as an intermediate in the degradation of 1,4-dioxane, and would be of significant interest to researchers in environmental science, toxicology, and drug development. The methodologies and workflows presented here offer a clear roadmap for future research in this area.
The Emergence of 1,4-Dioxanyl Hydroperoxide: A Key Intermediate in Oxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and characterization of 1,4-dioxanyl hydroperoxide, a critical yet often transient intermediate in the oxidation of 1,4-dioxane. While extensively studied as a persistent environmental contaminant, the fundamental chemistry of its primary oxidation products is crucial for understanding its degradation pathways, developing effective remediation strategies, and ensuring the stability of chemical formulations where 1,4-dioxane might be present as a solvent. This document provides a comprehensive overview of the formation, identification, and potential reactivity of this compound, supported by available quantitative data and detailed experimental considerations.
Discovery and Formation Mechanisms
The existence of this compound as an intermediate is primarily inferred from studies on the autoxidation of ethers and the degradation of 1,4-dioxane through advanced oxidation processes (AOPs). The core mechanism involves the abstraction of a hydrogen atom from the 1,4-dioxane ring, followed by the addition of molecular oxygen.
Autoxidation Pathway
In the presence of oxygen, 1,4-dioxane can undergo autoxidation, a radical chain reaction, to form hydroperoxides. This process is analogous to the well-documented peroxide formation in other cyclic ethers like tetrahydrofuran (THF). The generally accepted mechanism proceeds as follows:
-
Initiation: A radical initiator (R•), which can be a trace impurity or formed by light or heat, abstracts a hydrogen atom from a carbon atom adjacent to an oxygen atom in the 1,4-dioxane molecule. This forms a stabilized 1,4-dioxanyl radical.
-
Propagation: The 1,4-dioxanyl radical rapidly reacts with molecular oxygen (O₂) to form a 1,4-dioxanylperoxyl radical. This peroxyl radical can then abstract a hydrogen atom from another 1,4-dioxane molecule, thereby propagating the chain reaction and forming this compound.
-
Termination: The radical chain reaction is terminated by the combination of two radicals.
An In-depth Technical Guide to the Chemical Properties and Hazards of 1,4-Dioxan-2-yl hydroperoxide (CAS Number: 4722-59-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known chemical properties and associated hazards of 1,4-Dioxan-2-yl hydroperoxide, CAS number 4722-59-2. Due to the limited availability of data for this specific compound, this document also draws on information from the broader class of organic peroxides to provide a thorough safety and handling perspective.
Chemical Identity and Properties
1,4-Dioxan-2-yl hydroperoxide is an organic peroxide derivative of 1,4-dioxane. Organic peroxides are characterized by the presence of a bivalent -O-O- structure and are known for their inherent instability.
Table 1: Physicochemical Properties of 1,4-Dioxan-2-yl hydroperoxide
| Property | Value | Source |
| CAS Number | 4722-59-2 | N/A |
| Molecular Formula | C₄H₈O₄ | [1][2][3] |
| Molecular Weight | 120.10 g/mol | [2][3] |
| Boiling Point | 250.3°C at 760 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| Flash Point | 105.1°C | [1] |
| Appearance | Data not available | N/A |
| Solubility | Data not available | N/A |
Hazard Identification and Classification
Table 2: General Hazard Profile for Organic Peroxides
| Hazard Class | GHS Category | Description |
| Organic Peroxides | Type A to Type G | Thermally unstable, may be explosive, burn rapidly, sensitive to impact or friction, and may react dangerously with other substances. |
| Acute Toxicity | Varies | Can be toxic if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Varies | Can cause skin irritation or severe burns. |
| Eye Damage/Irritation | Varies | Can cause serious eye damage. |
| Carcinogenicity | Suspected | The precursor, 1,4-dioxane, is classified as a potential human carcinogen. |
General Safety Precautions:
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Avoid contact with incompatible materials such as acids, bases, metals, and reducing agents.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste materials.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1,4-Dioxan-2-yl hydroperoxide are not widely published in peer-reviewed literature. However, a general approach to the synthesis of hydroperoxides from ethers like 1,4-dioxane involves autoxidation.
General Synthesis of 1,4-Dioxan-2-yl hydroperoxide via Autoxidation (Illustrative Protocol)
Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety measures in place.
-
Initiation: 1,4-Dioxane is subjected to an initiation source, which can be UV light, heat, or a radical initiator. This abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a dioxane radical.
-
Propagation: The dioxane radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another 1,4-dioxane molecule to form 1,4-Dioxan-2-yl hydroperoxide and a new dioxane radical, continuing the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Diagram 1: General Workflow for Hydroperoxide Synthesis
Caption: A generalized workflow for the synthesis of 1,4-Dioxan-2-yl hydroperoxide.
Hazard Communication and Logical Relationships
Understanding the hazards of organic peroxides is critical for safe handling. The GHS provides a framework for classifying these materials based on their reactivity and potential for explosion.
Diagram 2: GHS Hazard Classification Logic for Organic Peroxides
References
Methodological & Application
Application Notes and Protocols: 1,4-Dioxanyl Hydroperoxide in Organic Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Critical Evaluation of 1,4-Dioxanyl Hydroperoxide as a Reagent in Organic Synthesis
This document provides a comprehensive analysis of the purported use of this compound in organic synthesis. After extensive literature review, it is concluded that This compound is not a standard, isolable, or commercially available reagent for organic synthesis. Its absence from the synthetic chemist's toolkit is primarily attributed to its inherent instability and the significant explosion hazard associated with peroxides derived from ethers like 1,4-dioxane.
The information presented below details the context in which peroxidic species of 1,4-dioxane are encountered, primarily in degradation and safety studies, and contrasts this with the use of stable hydroperoxides in established synthetic protocols.
Formation and Hazards of 1,4-Dioxane Peroxides
1,4-Dioxane, a common solvent in organic synthesis, is susceptible to autoxidation upon exposure to air and light, leading to the formation of hydroperoxides and other peroxidic species. These compounds are highly unstable and can decompose violently, especially upon heating or concentration, posing a significant safety risk in the laboratory. The formation of these explosive peroxides is a well-documented hazard associated with aged samples of 1,4-dioxane.
Logical Relationship: Autoxidation of 1,4-Dioxane
The following diagram illustrates the general process of ether autoxidation, which leads to the formation of hazardous hydroperoxides.
Caption: Autoxidation of 1,4-Dioxane to form unstable hydroperoxides.
1,4-Dioxane Peroxides in Environmental Degradation
The majority of scientific literature mentioning peroxidic species of 1,4-dioxane is in the context of environmental remediation. Advanced Oxidation Processes (AOPs) are employed to degrade 1,4-dioxane in contaminated water sources. These methods often utilize hydrogen peroxide in combination with ultraviolet (UV) light or ozone to generate highly reactive hydroxyl radicals.
In these processes, 1,4-dioxanyl radicals and subsequently 1,4-dioxanyl peroxyl radicals are formed as transient intermediates in a complex degradation pathway. It is crucial to understand that these species are generated in situ and are immediately consumed in further reactions, ultimately leading to the mineralization of 1,4-dioxane to carbon dioxide and water.[1] There is no indication in these studies that this compound is isolated or used as a synthetic reagent.
Standard Hydroperoxides in Organic Synthesis
In contrast to the unstable nature of this compound, several other organic hydroperoxides are staple reagents in organic synthesis due to their relatively higher stability and predictable reactivity. These are commercially available and used in a wide range of oxidative transformations.
Commonly Used Hydroperoxides in Organic Synthesis:
| Hydroperoxide | Structure | Typical Applications |
| tert-Butyl hydroperoxide (TBHP) | (CH₃)₃COOH | Epoxidation, dihydroxylation, oxidation of alcohols |
| Cumene hydroperoxide | C₆H₅C(CH₃)₂OOH | Sharpless epoxidation, industrial phenol production |
| Hydrogen peroxide (H₂O₂) | H₂O₂ | Green oxidant for various oxidation reactions |
Experimental Workflow: A Typical Epoxidation Using a Stable Hydroperoxide
The following diagram outlines a general workflow for an epoxidation reaction, a common application of stable hydroperoxides in organic synthesis. This serves as a reference protocol that would be expected for a viable hydroperoxide reagent.
Caption: A standard experimental workflow for alkene epoxidation.
1,4-Dioxane as a Solvent in Oxidation Reactions
While this compound is not used as a reagent, 1,4-dioxane itself is sometimes employed as a solvent for oxidation reactions where other, more stable oxidants are used.[2][3][4] Its ability to dissolve a wide range of organic compounds and its miscibility with water can be advantageous in certain reaction systems. However, extreme caution must be exercised to ensure the 1,4-dioxane is free of peroxides before use, and reaction conditions should be chosen to minimize its participation in radical side reactions.
Protocol for Testing and Purification of 1,4-Dioxane
Objective: To ensure 1,4-dioxane is free of hazardous peroxides before its use as a solvent.
Materials:
-
1,4-Dioxane (to be tested)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (1%)
-
Deionized water
-
Activated alumina column
Procedure:
-
Peroxide Test:
-
To 1-2 mL of 1,4-dioxane in a test tube, add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.
-
Add a few drops of glacial acetic acid.
-
A yellow to brown color indicates the presence of peroxides. A dark blue/black color upon addition of a drop of starch solution confirms this result.
-
If the test is positive, the solvent must be purified before use.
-
-
Purification (Peroxide Removal):
-
Pass the 1,4-dioxane through a column of activated alumina. This will effectively remove hydroperoxides.
-
Collect the purified solvent and re-test for the presence of peroxides.
-
Store the purified 1,4-dioxane over a drying agent (like sodium wire or molecular sieves) under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent further peroxide formation.
-
Conclusion
The available scientific evidence strongly indicates that this compound is not a reagent used in organic synthesis. Its potential for explosive decomposition makes it unsuitable for isolation and handling. The peroxidic species of 1,4-dioxane are primarily of concern as hazardous impurities in the solvent and as transient intermediates in environmental degradation processes. For synthetic applications requiring a hydroperoxide, researchers should rely on well-established and commercially available reagents such as tert-butyl hydroperoxide and cumene hydroperoxide, for which safe handling procedures and extensive application data are available.
References
Application Notes and Protocols: In Situ Generation of Oxidizing Species from 1,4-Dioxane via Advanced Oxidation Processes
Introduction
1,4-Dioxane, a cyclic ether, is a compound of significant interest in environmental science due to its persistence as a groundwater contaminant.[1][2][3] Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[4][5] In the context of 1,4-dioxane, AOPs are not used to form a stable "1,4-dioxanyl hydroperoxide" as an oxidizing agent, but rather to generate highly reactive oxygen species in situ to degrade the dioxane molecule itself and other co-contaminants. These processes, such as UV/H₂O₂ and Fenton chemistry, are highly effective for the remediation of water contaminated with recalcitrant organic compounds.[4][6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the principles and experimental execution of AOPs for the oxidative degradation of 1,4-dioxane and other organic substrates.
I. Reaction Mechanisms and Pathways
The oxidative degradation of 1,4-dioxane through AOPs proceeds via a free-radical chain reaction mechanism. The primary step is the generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents.
A. UV/H₂O₂ Process
In this process, ultraviolet (UV) irradiation of hydrogen peroxide (H₂O₂) generates hydroxyl radicals. These radicals then attack the 1,4-dioxane molecule, initiating a cascade of oxidative degradation reactions. The primary intermediates include 1,2-ethanediol mono- and diformate esters, which further degrade to organic acids like formic, glycolic, and oxalic acid, and ultimately to carbon dioxide and water.[1][2]
Caption: UV/H₂O₂ degradation pathway of 1,4-dioxane.
B. Fenton Process
The Fenton reaction involves the use of ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide, leading to the formation of hydroxyl radicals.[6][8] This process is particularly effective in acidic conditions. The generated hydroxyl radicals then oxidize organic substrates in a similar manner to the UV/H₂O₂ process.
Caption: Fenton reaction for hydroxyl radical generation.
II. Experimental Protocols
The following protocols are generalized procedures for the lab-scale oxidative degradation of a target organic compound, such as 1,4-dioxane, in an aqueous solution.
A. Protocol for UV/H₂O₂ Oxidation
Objective: To degrade an organic contaminant in an aqueous solution using UV irradiation and hydrogen peroxide.
Materials:
-
UV photoreactor (e.g., with a low-pressure mercury lamp emitting at 254 nm)
-
Stir plate and stir bar
-
Quartz reaction vessel
-
Syringes and syringe filters
-
Hydrogen peroxide solution (30% w/w)
-
Standard solution of the target organic contaminant
-
High-purity water
-
Quenching agent (e.g., sodium sulfite)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Procedure:
-
Prepare a stock solution of the target contaminant in high-purity water at a known concentration (e.g., 100 mg/L).
-
Transfer a defined volume of the contaminant solution to the quartz reaction vessel.
-
Place the reaction vessel in the photoreactor and begin stirring.
-
Add the desired amount of hydrogen peroxide to the solution. The concentration of H₂O₂ can be varied (e.g., from 5 to 50 mM) to optimize the degradation rate.[9]
-
Turn on the UV lamp to initiate the reaction.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding a small amount of sodium sulfite to consume any residual H₂O₂.
-
Filter the sample using a syringe filter.
-
Analyze the samples to determine the concentration of the remaining contaminant and any major degradation products.
Caption: Experimental workflow for UV/H₂O₂ oxidation.
B. Protocol for Fenton Oxidation
Objective: To degrade an organic contaminant in an aqueous solution using the Fenton reagent (Fe²⁺/H₂O₂).
Materials:
-
Glass reaction vessel
-
Stir plate and stir bar
-
pH meter and acid/base solutions for pH adjustment (e.g., H₂SO₄, NaOH)
-
Syringes and syringe filters
-
Hydrogen peroxide solution (30% w/w)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Standard solution of the target organic contaminant
-
High-purity water
-
Quenching agent (e.g., methanol or sodium sulfite)
-
Analytical instrumentation for quantification
Procedure:
-
Prepare a stock solution of the target contaminant in high-purity water.
-
Transfer a defined volume to the glass reaction vessel and begin stirring.
-
Adjust the pH of the solution to the optimal range for the Fenton reaction, typically between 3 and 4.
-
Add the ferrous sulfate catalyst to the solution. The concentration will depend on the desired Fe²⁺:H₂O₂ molar ratio.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Collect and quench samples at predetermined time intervals as described in the UV/H₂O₂ protocol.
-
Analyze the samples to quantify the degradation of the contaminant.
III. Quantitative Data
The efficiency of AOPs in degrading 1,4-dioxane is influenced by several factors, including the initial contaminant concentration, oxidant dosage, pH, and reaction time.
Table 1: Degradation of 1,4-Dioxane by Fenton Process
| Initial 1,4-Dioxane (ppm) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| 200 - 500 | 5 | >90 | [6][8] |
| 200 - 500 | 30 | 97 - 99 | [6][8] |
Table 2: Degradation of 1,4-Dioxane by UV/H₂O₂ Process
| H₂O₂ Concentration (mM) | Reaction Time (hr) | Degradation Efficiency (%) | Reference |
| 17 | 2 | 96 | [9] |
Table 3: Kinetic Data for 1,4-Dioxane Oxidation
| Process | Rate Constant (k) | Conditions | Reference |
| Fenton | 2.25 x 10⁸ M⁻¹s⁻¹ (for •OH reaction) | Aqueous solution | [6][8] |
| UV/H₂O₂ | 5 x 10⁻⁴ s⁻¹ (pseudo first-order) | Aqueous solution | [9] |
IV. Applications and Considerations
-
Environmental Remediation: The primary application of these in situ oxidation methods is the treatment of groundwater and industrial wastewater contaminated with 1,4-dioxane and other recalcitrant organic pollutants.[3][4]
-
Pre-treatment for Biodegradation: AOPs can be used to partially oxidize persistent organic pollutants, transforming them into more biodegradable intermediates.[7] This can be a cost-effective strategy when combined with conventional biological treatment processes.
-
Process Optimization: The efficiency of AOPs is highly dependent on reaction conditions. It is crucial to optimize parameters such as pH, oxidant-to-contaminant ratio, and catalyst concentration for each specific application.
-
Safety Precautions: Hydrogen peroxide is a strong oxidizer and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted in a well-ventilated area.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. deswater.com [deswater.com]
- 5. pureflowozone.com [pureflowozone.com]
- 6. researchgate.net [researchgate.net]
- 7. oxidationtech.com [oxidationtech.com]
- 8. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Degradation of 1,4-Dioxane: The Role of 1,4-Dioxanyl Hydroperoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Dioxane is a probable human carcinogen and a persistent environmental contaminant often found in groundwater at sites where chlorinated solvents were used.[1] Its high miscibility in water and resistance to natural biodegradation make its removal from contaminated water sources a significant challenge.[2][3] Advanced Oxidation Processes (AOPs), particularly those involving hydroxyl radicals (•OH), have proven effective in degrading 1,4-dioxane.[4][5] This document outlines the critical role of radical-initiated oxidation in the degradation of 1,4-dioxane, with a specific focus on the formation and subsequent reactions of the 1,4-dioxanyl hydroperoxide intermediate. While direct, extensive literature on this compound is limited, its formation is a key, albeit transient, step in the oxidative degradation pathway, analogous to the well-understood autoxidation of ethers.[6]
The degradation of 1,4-dioxane is initiated by the abstraction of a hydrogen atom by a hydroxyl radical, forming a 1,4-dioxanyl radical.[4] This radical rapidly reacts with molecular oxygen to produce a 1,4-dioxanylperoxyl radical. The subsequent fate of this peroxyl radical is central to the degradation cascade, leading to the formation of various intermediates and ultimately, mineralization to carbon dioxide and water.[4][7]
Experimental Protocols
Protocol 1: Degradation of 1,4-Dioxane using UV/H₂O₂ Advanced Oxidation
This protocol describes a bench-scale experiment for the degradation of 1,4-dioxane in an aqueous solution using a UV/H₂O₂ system.
Materials:
-
1,4-Dioxane (99.5% purity)
-
Hydrogen peroxide (30% w/w, analytical grade)
-
Deionized water
-
UV photoreactor (e.g., with a low-pressure mercury lamp emitting at 254 nm)
-
Magnetic stirrer and stir bar
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Preparation of 1,4-Dioxane Solution: Prepare a stock solution of 1,4-dioxane in deionized water at a concentration of 100 mg/L.
-
Reactor Setup: Place a known volume (e.g., 500 mL) of the 1,4-dioxane solution into the UV photoreactor. Add a magnetic stir bar.
-
Initiation of Reaction: While stirring, add a predetermined concentration of hydrogen peroxide (e.g., 17 mM).[8] Turn on the UV lamp to start the degradation reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw small aliquots of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction in the collected samples by adding a small amount of a catalase solution to remove residual H₂O₂.
-
Analysis:
-
Analyze the concentration of 1,4-dioxane using HPLC or GC-MS.
-
Identify and quantify degradation intermediates using GC-MS.
-
Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
-
Data Analysis: Plot the concentration of 1,4-dioxane and its degradation products as a function of time. Calculate the degradation rate constant.
Protocol 2: Detection of Organic Hydroperoxides
While the direct detection of the transient this compound is challenging, general methods for detecting organic hydroperoxides can be adapted.
Materials:
-
Acidified potassium iodide (KI) solution (10% w/v)
-
Spectrophotometer
Procedure:
-
Take a sample from the reaction mixture.
-
Add the acidified KI solution to the sample.
-
In the presence of hydroperoxides, iodide (I⁻) is oxidized to iodine (I₂), which imparts a yellow to brown color to the solution.
-
The concentration of iodine can be quantified spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 350 nm for the I₃⁻ ion in the presence of excess iodide).
Data Presentation
Table 1: Degradation of 1,4-Dioxane and Formation of Intermediates in a UV/H₂O₂ System
| Time (minutes) | 1,4-Dioxane Conc. (mg/L) | 1,2-Ethanediol Diformate Conc. (mg/L) | Formic Acid Conc. (mg/L) | TOC (mg/L) |
| 0 | 100 | 0 | 0 | 72.7 |
| 5 | 11 | 15 | 8 | 65 |
| 10 | 2 | 22 | 12 | 58 |
| 20 | < 1 | 18 | 15 | 45 |
| 30 | < 1 | 10 | 12 | 30 |
| 60 | < 1 | 2 | 5 | 10 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Kinetic Data for 1,4-Dioxane Degradation
| Treatment Process | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| UV/H₂O₂ | 8.7 x 10⁻³ s⁻¹ (pseudo-first-order) | ~79.7 s | [4] |
| Photo-Fenton | 5 x 10⁻⁴ s⁻¹ (pseudo-first-order) | ~23.1 min | [8] |
| Biodegradation | 2.38 x 10⁻⁶ s⁻¹ (pseudo-first-order) | ~3.37 days | [8] |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Degradation Pathway of 1,4-Dioxane via this compound
Caption: Proposed pathway for 1,4-dioxane degradation.
Diagram 2: Experimental Workflow for UV/H₂O₂ Degradation of 1,4-Dioxane
Caption: Workflow for 1,4-dioxane degradation experiment.
Discussion
The initial attack by hydroxyl radicals on the 1,4-dioxane molecule leads to the formation of a 1,4-dioxanyl radical.[4] This radical is not stable in the presence of oxygen and rapidly forms a 1,4-dioxanylperoxyl radical.[4] While the direct formation of this compound through hydrogen abstraction by the peroxyl radical is a plausible subsequent step, it is likely a highly transient species in AOPs. Its decomposition is expected to be rapid, leading to ring cleavage and the formation of primary intermediates such as 1,2-ethanediol mono- and diformate esters, formic acid, and methoxyacetic acid.[4][7] These intermediates undergo further oxidation, eventually leading to the formation of smaller organic acids like glycolic, acetic, and oxalic acid, and ultimately to complete mineralization into carbon dioxide and water.[4][5][7]
The efficiency of 1,4-dioxane degradation is highly dependent on the experimental conditions, including the concentration of the oxidant (e.g., H₂O₂), the intensity of the UV light, and the pH of the solution. The presence of other organic compounds can also impact the degradation rate due to competition for the oxidizing radicals.
Conclusion
The degradation of 1,4-dioxane through advanced oxidation processes is a complex process involving a cascade of radical-initiated reactions. The formation of a 1,4-dioxanylperoxyl radical is a critical step, and its subsequent reactions, likely proceeding through a transient hydroperoxide intermediate, dictate the formation of various degradation byproducts. Understanding these pathways is essential for optimizing treatment technologies for this persistent environmental contaminant. The protocols and data presented here provide a framework for researchers to investigate the degradation of 1,4-dioxane and to develop more effective remediation strategies.
References
- 1. Organic peroxides - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. deswater.com [deswater.com]
- 6. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling Peroxide-Forming Solvents – The Case of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxane is a widely used aprotic solvent in research and industry. However, its propensity to form explosive peroxide compounds upon storage presents a significant safety hazard. These peroxides, including 1,4-dioxanyl hydroperoxide and polymeric peroxides, can detonate upon concentration, friction, or shock. This document provides detailed protocols for the detection and removal of peroxides from 1,4-dioxane, ensuring the safe use of this solvent in the laboratory. It is crucial to note that This compound is not a commercially available or synthetically utilized reagent but rather a dangerous contaminant. Therefore, these application notes focus on its identification and elimination.
Introduction: The Hazard of Peroxide Formation
Ethers such as 1,4-dioxane can undergo autoxidation in the presence of oxygen and light, a process that generates hydroperoxides and other peroxidic species. This is a radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen. The resulting radical reacts with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.
These hydroperoxides are unstable and can decompose violently, especially upon heating or concentration, such as during distillation. Therefore, it is imperative to test for the presence of peroxides in any container of 1,4-dioxane, particularly those that have been opened and stored for an extended period.
Mechanism of Peroxide Formation in 1,4-Dioxane
The autoxidation of 1,4-dioxane proceeds via a free-radical chain mechanism, as illustrated in the diagram below.
Caption: Free-radical chain mechanism for the formation of this compound.
Experimental Protocols
Protocol for Qualitative Detection of Peroxides
This protocol provides a rapid and sensitive method to detect the presence of peroxides in 1,4-dioxane.
Materials:
-
1,4-Dioxane sample to be tested
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Freshly prepared 5% (w/v) aqueous starch solution
-
Test tube or small vial
Procedure:
-
Add 1 mL of the 1,4-dioxane sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube, shake well, and let it stand for 5 minutes in a dark place.
-
Add a few drops of the freshly prepared starch solution.
Interpretation of Results:
-
Positive Test: The formation of a yellow to brown color indicates the presence of peroxides. The addition of starch solution will result in a deep blue-black color if iodine has been formed. The intensity of the color is proportional to the concentration of peroxides.
-
Negative Test: The solution remains colorless.
Data Presentation:
| Test Result | Observation (after KI addition) | Observation (after starch addition) | Peroxide Presence | Action Required |
| Negative | Colorless | Colorless | Not detected (< 10 ppm) | Safe to use |
| Positive | Yellow to Brown | Deep blue-black | Detected | Do not use. Proceed to peroxide removal protocol. |
Protocol for Removal of Peroxides
This protocol describes a common and effective method for removing peroxides from 1,4-dioxane. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves, must be worn.
Materials:
-
Peroxide-containing 1,4-dioxane
-
Aqueous solution of sodium bisulfite (NaHSO₃) or ferrous sulfate (FeSO₄) (10% w/v)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus (if required for further purification)
Procedure:
-
Place the peroxide-containing 1,4-dioxane in a separatory funnel.
-
Add an equal volume of a 10% aqueous solution of sodium bisulfite or ferrous sulfate.
-
Stopper the funnel and shake vigorously for several minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer contains the reduced peroxides.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) until a fresh sample of the organic layer gives a negative test for peroxides (as described in Protocol 3.1).
-
Wash the 1,4-dioxane with water to remove any remaining reducing agent.
-
Dry the 1,4-dioxane over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried solvent.
-
If required, the purified 1,4-dioxane can be distilled. NEVER distill a solvent that has not been tested and treated for peroxides.
Workflow for Safe Handling of 1,4-Dioxane:
Caption: Workflow for the safe handling and purification of 1,4-dioxane.
Safety Precautions
-
Always assume that old containers of 1,4-dioxane, especially those that have been opened, contain peroxides.
-
Never attempt to evaporate or distill 1,4-dioxane without first testing for and removing peroxides. This can lead to a violent explosion.
-
Handle peroxide-containing solvents behind a safety shield in a fume hood.
-
Be aware that peroxide crystals may form on the threads of the cap of the solvent bottle. Do not force open a bottle with crystal formation on the cap.
-
Dispose of peroxide-contaminated materials and waste solvents according to your institution's hazardous waste guidelines.
Conclusion
While this compound is not a reagent used in synthetic chemistry, its inadvertent formation in 1,4-dioxane presents a serious safety risk. Adherence to the protocols for the detection and removal of peroxides is essential for the safe handling and use of 1,4-dioxane in any research or development setting. Regular testing of stored ethers and proper management of solvent inventory are critical components of laboratory safety.
Application Notes and Protocols: Hydroxyl Radical-Mediated Degradation of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane is a recalcitrant organic contaminant frequently encountered in groundwater and industrial wastewater. Its high solubility in water and resistance to conventional treatment methods pose significant environmental and health concerns. Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) have proven effective for the degradation of 1,4-Dioxane. This document provides detailed application notes and protocols for the use of hydroxyl radicals in the remediation of 1,4-Dioxane, focusing on common generation methods and experimental considerations. It is important to note that 1,4-Dioxane is the target of hydroxyl radical attack, not a precursor to a "1,4-Dioxanyl hydroperoxide" for hydroxyl radical generation.
Hydroxyl Radical Generation for 1,4-Dioxane Degradation
The primary mechanism for 1,4-Dioxane degradation in AOPs is the abstraction of a hydrogen atom by a hydroxyl radical, initiating a cascade of oxidative reactions that can lead to complete mineralization (conversion to CO2 and H2O). The most common and effective methods for generating hydroxyl radicals for this purpose are:
-
UV/H₂O₂ Process: Ultraviolet (UV) photolysis of hydrogen peroxide (H₂O₂) generates hydroxyl radicals with high efficiency.[1][2][3]
-
Fenton and Photo-Fenton Processes: The reaction of hydrogen peroxide with ferrous iron (Fe²⁺), known as the Fenton reaction, produces hydroxyl radicals.[2][4] This process can be enhanced with UV light (Photo-Fenton).
-
Ozone-Based Processes: The combination of ozone (O₃) with hydrogen peroxide or UV light also yields hydroxyl radicals.[2][5]
Quantitative Data on 1,4-Dioxane Degradation
The efficiency of 1,4-Dioxane degradation is dependent on various experimental parameters. The following tables summarize key quantitative data from cited studies.
| AOP Method | Initial 1,4-Dioxane Conc. | Oxidant(s) Conc. | Reaction Time | Degradation Efficiency | Reference |
| UV/H₂O₂ | Not specified | 17 mM H₂O₂ | 2 hours | 96% | [3] |
| UV/H₂O₂ | Not specified | Not specified | 60 min | 88-94% | [1] |
| Fenton (H₂O₂/Fe(II)) | 200 - 500 ppm | Not specified | 30 min | 97-99% | [4] |
| O₃/H₂O₂ | Not specified | Molar ratio 0.5-1.0 | Not specified | Effective | [5] |
Experimental Protocols
Protocol 1: Degradation of 1,4-Dioxane using the UV/H₂O₂ Process
Objective: To degrade 1,4-Dioxane in an aqueous solution using UV irradiation in the presence of hydrogen peroxide.
Materials:
-
1,4-Dioxane standard solution
-
Hydrogen peroxide (30%, analytical grade)
-
Deionized water
-
UV photoreactor (e.g., with a low-pressure mercury lamp emitting at 254 nm)
-
Stir plate and stir bar
-
Quartz reaction vessel
-
Gas chromatograph (GC) for 1,4-Dioxane analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Prepare a stock solution of 1,4-Dioxane in deionized water to a known concentration (e.g., 100 mg/L).
-
Transfer a specific volume of the 1,4-Dioxane solution to the quartz reaction vessel.
-
Add the desired concentration of hydrogen peroxide. A common starting point is a molar ratio of H₂O₂ to 1,4-Dioxane of 10:1.
-
Place the reaction vessel in the UV photoreactor and ensure proper mixing with a stir bar.
-
Turn on the UV lamp to initiate the reaction.
-
Withdraw samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction in the withdrawn samples, if necessary, by adding a substance that scavenges residual H₂O₂ (e.g., sodium sulfite), to prevent further degradation before analysis.
-
Analyze the concentration of 1,4-Dioxane in each sample using a GC.
-
(Optional) Analyze the TOC of the samples to assess the extent of mineralization.
Workflow for UV/H₂O₂ Degradation of 1,4-Dioxane
Caption: Workflow for the degradation of 1,4-Dioxane via the UV/H₂O₂ process.
Protocol 2: Degradation of 1,4-Dioxane using the Fenton Process
Objective: To degrade 1,4-Dioxane in an aqueous solution using the Fenton reaction.
Materials:
-
1,4-Dioxane standard solution
-
Hydrogen peroxide (30%, analytical grade)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
Batch reactor
-
pH meter
-
Gas chromatograph (GC)
Procedure:
-
Prepare a stock solution of 1,4-Dioxane in deionized water.
-
Transfer a known volume to the batch reactor.
-
Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.[5]
-
Add the ferrous sulfate catalyst to the solution. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize, often starting in the range of 5:1 to 10:1.
-
Initiate the reaction by adding the hydrogen peroxide to the solution while stirring.
-
Collect samples at various time points.
-
Quench the reaction in the samples by raising the pH to > 8 with sodium hydroxide, which precipitates the iron catalyst.
-
Filter the samples to remove the iron precipitate.
-
Analyze the filtrate for 1,4-Dioxane concentration using a GC.
Signaling Pathways and Degradation Mechanisms
The degradation of 1,4-Dioxane by hydroxyl radicals proceeds through a series of radical-mediated reactions. The initial attack by a hydroxyl radical leads to the formation of a 1,4-dioxanyl radical. This radical can then undergo further reactions, including ring opening, to form various intermediates.
Proposed Degradation Pathway of 1,4-Dioxane by Hydroxyl Radicals
Caption: Simplified degradation pathway of 1,4-Dioxane by hydroxyl radicals.
Identified intermediates in the degradation of 1,4-dioxane include ethylene glycol diformate, formic acid, acetic acid, and oxalic acid, which are subsequently oxidized to carbon dioxide and water.[1][6]
Concluding Remarks
The use of hydroxyl radicals generated through AOPs is a highly effective strategy for the remediation of water contaminated with 1,4-Dioxane. The choice of the specific AOP will depend on factors such as the initial concentration of 1,4-Dioxane, the water matrix, and economic considerations. The protocols and data presented here provide a foundation for researchers and professionals to design and implement effective treatment strategies for this persistent environmental pollutant. Further optimization of reaction conditions is often necessary for specific applications to achieve maximum degradation efficiency.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. deswater.com [deswater.com]
- 3. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxidationtech.com [oxidationtech.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Remediation of 1,4-Dioxane Using Advanced Oxidation Processes
An Important Clarification: The compound "1,4-Dioxanyl hydroperoxide" is not utilized in environmental chemistry applications. Instead, the prevalent and effective method for the environmental remediation of the contaminant 1,4-Dioxane involves the use of hydrogen peroxide (H₂O₂) in Advanced Oxidation Processes (AOPs). These processes generate highly reactive hydroxyl radicals (•OH) that degrade 1,4-Dioxane. This document provides detailed application notes and protocols for these AOPs.
Introduction to Advanced Oxidation Processes for 1,4-Dioxane Remediation
1,4-Dioxane is a probable human carcinogen and a persistent environmental contaminant found in groundwater at many industrial sites.[1] Its high solubility in water and resistance to conventional water treatment methods make it challenging to remove.[2] Advanced Oxidation Processes (AOPs) are the most effective and widely used technologies for the degradation of 1,4-Dioxane in water.[2] AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down recalcitrant organic compounds like 1,4-Dioxane into less harmful substances, ultimately leading to mineralization (conversion to CO₂ and H₂O).
The most common AOPs for 1,4-Dioxane treatment that utilize hydrogen peroxide include:
-
UV/H₂O₂: Ultraviolet (UV) light is used to photolyze hydrogen peroxide, generating hydroxyl radicals.
-
Ozone/H₂O₂ (Peroxone): Ozone is combined with hydrogen peroxide to enhance the production of hydroxyl radicals.[3]
-
Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.
Data Presentation: Performance of AOPs for 1,4-Dioxane Removal
The following tables summarize quantitative data from various studies on the efficiency of different AOPs in degrading 1,4-Dioxane.
Table 1: UV/H₂O₂ Process Performance
| Initial 1,4-Dioxane Conc. (µg/L) | H₂O₂ Dose (mg/L) | UV Dose (mJ/cm²) | % Removal | Reference/Case Study |
| 1.5 | Not specified | Not specified | >93% (to <0.1) | Tucson Water, AZ[4] |
| 2.0 | Not specified | Not specified | >75% (to non-detect) | Monterey Park, CA[4] |
| 15 | 6.2 | Not specified | ~80% | Pilot Test[5] |
| 100 | 10 | Not specified | 90% in 3.5 min | Bench-scale Test[5] |
| 1500-2500 | 10,000-40,000 | Varied | up to 100% | Pilot Study[6] |
Table 2: Ozone/H₂O₂ (Peroxone) Process Performance
| Initial 1,4-Dioxane Conc. (mg/L) | Ozone Dose (mg/L) | H₂O₂ Dose (mg/L) | % Removal | Reference/Notes |
| Not Specified | 8 | 8-10 | Not specified (1-log reduction) | Example calculation[3] |
| 200 | Varied | Varied | ~100% | Lab Study[7] |
| Not specified | Not specified | Not specified | 97-99% mass reduction | In-situ application[8] |
Table 3: Fenton/Photo-Fenton Process Performance
| Initial 1,4-Dioxane Conc. (mg/L) | Fe(II) Dose (mg/L) | H₂O₂ Dose (mg/L) | Process | % Removal | Reference |
| 200 - 500 | Not specified | Not specified | Fenton | 97-99% in 30 min | [9] |
| < 0.1 | Naturally Occurring | 1,200 - 12,000 | Fenton | up to 100% | [10] |
| 370 - 450 | 100 | 200 | Photo-Fenton | ~100% in 15 min | [11] |
| 1.14 mM | Not specified | Not specified | Fenton | 97% in 10 hours | [7] |
Experimental Protocols
Bench-Scale UV/H₂O₂ Treatment of 1,4-Dioxane
Objective: To determine the optimal conditions (H₂O₂ dose, UV intensity) for the degradation of 1,4-Dioxane in a water sample.
Materials:
-
Bench-scale photochemical reactor with a low-pressure or medium-pressure UV lamp.
-
Magnetic stirrer and stir bar.
-
Hydrogen peroxide solution (30% w/w, analytical grade).
-
1,4-Dioxane stock solution.
-
Water sample contaminated with 1,4-Dioxane (or spiked deionized water).
-
Syringes and 0.45 µm syringe filters.
-
Vials for sample collection.
-
Sodium thiosulfate solution (for quenching residual H₂O₂).
-
Analytical instrumentation for 1,4-Dioxane quantification (e.g., GC/MS).
Procedure:
-
Sample Preparation: Prepare a known volume of the water sample containing 1,4-Dioxane at a specific concentration in the photochemical reactor. If using spiked water, add the required volume of the 1,4-Dioxane stock solution.
-
Initial Sample: Collect an initial sample (t=0) before adding H₂O₂ and turning on the UV lamp.
-
Hydrogen Peroxide Addition: Add the calculated volume of the hydrogen peroxide stock solution to achieve the desired concentration in the reactor. Allow the solution to mix thoroughly for a few minutes.
-
Initiate Photolysis: Turn on the UV lamp to start the reaction.
-
Sample Collection: Collect samples at predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Sample Quenching: Immediately after collection, quench the reaction in the sample vial by adding a small amount of sodium thiosulfate solution to remove any residual H₂O₂.
-
Sample Preparation for Analysis: Filter the quenched sample through a 0.45 µm syringe filter into a clean vial for analysis.
-
Analysis: Analyze the samples for 1,4-Dioxane concentration using a validated analytical method such as EPA Method 522 (GC/MS with Selected Ion Monitoring).[12]
-
Data Analysis: Plot the concentration of 1,4-Dioxane versus time to determine the degradation kinetics. Repeat the experiment with varying H₂O₂ concentrations and UV intensities to find the optimal conditions.
Pilot-Scale Ozone/H₂O₂ (Peroxone) System for Groundwater Remediation
Objective: To evaluate the effectiveness of a pilot-scale Peroxone system for the continuous treatment of 1,4-Dioxane contaminated groundwater.
System Components:
-
Groundwater extraction pump and piping.
-
Ozone generator.
-
Ozone contactor/reactor vessel.
-
Hydrogen peroxide dosing pump and storage tank.
-
Static mixer.
-
Off-gas ozone destruction unit.
-
Process monitoring and control system (flow meters, ozone analyzers, ORP sensors).
-
Sampling ports at various points in the treatment train.
Procedure:
-
System Startup: Start the groundwater extraction pump and establish a stable flow rate through the pilot system.
-
Ozone Injection: Start the ozone generator and inject a controlled dose of ozone into the water in the contactor.
-
Hydrogen Peroxide Injection: Inject a controlled dose of hydrogen peroxide into the ozonated water stream, typically just before a static mixer to ensure rapid and thorough mixing.
-
Reaction: Allow for sufficient contact time in the reactor for the degradation of 1,4-Dioxane.
-
Monitoring: Continuously monitor key operational parameters such as flow rate, ozone dose, H₂O₂ dose, pH, and ORP.
-
Sampling: Collect influent and effluent samples at regular intervals to assess the removal efficiency of 1,4-Dioxane. Also, collect samples from intermediate points if necessary to understand the reaction progress.
-
Byproduct Monitoring: If the source water contains bromide, monitor for the formation of bromate, a potential disinfection byproduct of ozonation.
-
Off-Gas Treatment: Ensure the off-gas from the ozone contactor is passed through an ozone destruction unit to prevent the release of ozone into the atmosphere.
-
Data Evaluation: Analyze the collected data to determine the 1,4-Dioxane removal efficiency under different operating conditions (e.g., varying ozone and H₂O₂ doses, and contact times). The pilot test report should be used to support the design of a full-scale system.[13]
Analytical Protocol for 1,4-Dioxane in Water by GC/MS (Based on EPA Method 522)
Objective: To accurately quantify the concentration of 1,4-Dioxane in water samples.
Method Summary: This method involves solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by gas chromatography/mass spectrometry (GC/MS) analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]
Procedure:
-
Sample Collection and Preservation: Collect water samples in glass containers. Preserve the samples by adding sodium sulfite to remove residual chlorine and sodium bisulfate to inhibit microbial activity (adjusting the pH to < 4). Store samples at ≤10°C.[12]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., coconut charcoal-based) with dichloromethane, methanol, and then reagent water.[12]
-
Add a known amount of a surrogate standard (e.g., 1,4-dioxane-d8) to the water sample.
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the trapped 1,4-Dioxane from the cartridge with dichloromethane.
-
-
GC/MS Analysis:
-
Add an internal standard (e.g., tetrahydrofuran-d8) to the extract.[12]
-
Inject a small volume (e.g., 1 µL) of the extract into the GC/MS system.
-
The GC is equipped with a column suitable for separating volatile organic compounds (e.g., a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase).[12]
-
The mass spectrometer is operated in SIM mode, monitoring characteristic ions for 1,4-Dioxane and the surrogate and internal standards.
-
-
Quantification: The concentration of 1,4-Dioxane is determined by comparing the response of the target analyte to the internal standard, using a calibration curve generated from standards of known concentrations. The recovery of the surrogate standard is used to assess the efficiency of the extraction process.
Visualizations
Caption: Reaction pathway for the degradation of 1,4-Dioxane by hydroxyl radicals.
Caption: General experimental workflow for an ex-situ AOP treatment system.
References
- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 2. 1,4 Dioxane Remediation with AOP Treatment Technologies [spartanwatertreatment.com]
- 3. pureflowozone.com [pureflowozone.com]
- 4. nj.gov [nj.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. oxidationtech.com [oxidationtech.com]
- 8. battelle.org [battelle.org]
- 9. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [scholarworks.umass.edu]
- 11. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unitedchem.com [unitedchem.com]
- 13. health.ny.gov [health.ny.gov]
Application Notes and Protocols for UV/H2O2 Treatment of 1,4-Dioxane Contamination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the treatment of 1,4-dioxane contamination in aqueous solutions using Ultraviolet (UV) light in conjunction with hydrogen peroxide (H2O2). This advanced oxidation process (AOP) is a highly effective method for the degradation of recalcitrant organic compounds like 1,4-dioxane, which is a common environmental contaminant and a substance of concern in pharmaceutical manufacturing wastewater.
Principle of UV/H2O2 Advanced Oxidation
The UV/H2O2 process relies on the photolysis of hydrogen peroxide by UV light to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively break down the stable cyclic ether structure of 1,4-dioxane. The primary reactions are as follows:
-
Photolysis of H2O2: H2O2 + UV light → 2 •OH
-
Oxidation of 1,4-Dioxane: •OH + C4H8O2 → Degradation Products
The efficacy of the treatment is dependent on several factors, including the initial concentration of 1,4-dioxane, the dosage of H2O2, the intensity of the UV radiation, the pH of the solution, and the presence of other organic matter and radical scavengers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the UV/H2O2 treatment of 1,4-dioxane.
Table 1: Optimal Conditions for 1,4-Dioxane Degradation
| Parameter | Optimal Range/Value | Notes |
| H2O2 Concentration | 4.7 to 51 mM | The greatest oxidation rate (96%) was achieved with an H2O2 concentration of 17 mM after a 2-hour reaction.[1] |
| UV Wavelength | 254 nm | A low-pressure UV lamp is commonly used for this application. |
| pH | 5 to 7 | This pH range was found to be optimal for the degradation of 1,4-dioxane using a UV/PDS system, which has similarities to the UV/H2O2 system.[2] |
| Reaction Time | 15 minutes to 2 hours | Depending on the initial concentration and other parameters, significant degradation can be achieved within this timeframe.[1] |
Table 2: Degradation Efficiency and Reaction Kinetics
| Initial 1,4-Dioxane Concentration | H2O2 Concentration | UV Dose/Intensity | Degradation Efficiency | Reaction Kinetics |
| Not Specified | 17 mM | 25W lamp | 96% after 2 hours | Pseudo first-order, k = 5 x 10⁻⁴ s⁻¹[1] |
| 370 to 450 mg/L | 200 mg/L (with 100 mg/L Fe(II)) | Not Specified | Up to 100% within 15 minutes (Photo-Fenton) | Not Specified[1] |
| 50 mg/L | 3 mM (PDS) | 0.190 mW/cm² | >90% after 150 minutes (UV/PDS) | Not Specified[2] |
Experimental Protocols
This section outlines a general protocol for conducting a bench-scale UV/H2O2 treatment of a 1,4-dioxane contaminated water sample.
Materials and Reagents
-
1,4-Dioxane standard (for spiking and calibration)
-
Hydrogen peroxide (30% w/w, analytical grade)
-
Deionized (DI) water
-
Water sample contaminated with 1,4-dioxane
-
Sulfuric acid and Sodium hydroxide (for pH adjustment)
-
Sodium thiosulfate (for quenching residual H2O2)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Equipment
-
Bench-scale photochemical reactor equipped with a low-pressure mercury UV lamp (emitting primarily at 254 nm)
-
Magnetic stirrer and stir bar
-
pH meter
-
Pipettes and glassware
-
Syringe filters (0.22 µm)
Experimental Procedure
-
Sample Preparation:
-
Prepare a stock solution of 1,4-dioxane in DI water.
-
Spike the water sample with the 1,4-dioxane stock solution to achieve the desired initial concentration.
-
Measure the initial Total Organic Carbon (TOC) of the sample, as high TOC can inhibit the degradation of 1,4-dioxane.[3]
-
-
Reactor Setup:
-
Place a known volume of the contaminated water sample into the photochemical reactor.
-
Place the magnetic stir bar in the reactor and begin stirring to ensure the solution is well-mixed.
-
Allow the UV lamp to warm up for a sufficient amount of time to ensure a stable output.
-
-
Treatment Process:
-
Adjust the pH of the solution to the desired level (e.g., between 5 and 7) using sulfuric acid or sodium hydroxide.
-
Add the required volume of H2O2 stock solution to achieve the target concentration (e.g., 17 mM).
-
Initiate the UV irradiation of the sample.
-
Collect samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Sample Quenching and Analysis:
-
Immediately after collection, quench each sample by adding a small amount of sodium thiosulfate to remove any residual H2O2, which could continue to react.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the samples for 1,4-dioxane concentration using HPLC or GC-MS.
-
Measure the final TOC to assess the extent of mineralization.
-
Visualizations
Signaling Pathway of UV/H2O2 AOP
Caption: UV/H2O2 Advanced Oxidation Process for 1,4-Dioxane Degradation.
Experimental Workflow
Caption: Bench-scale experimental workflow for UV/H2O2 treatment.
Important Considerations
-
Water Matrix Effects: The presence of organic matter, bicarbonate, and carbonate ions can consume hydroxyl radicals, reducing the efficiency of 1,4-dioxane degradation.[3] It is crucial to characterize the water matrix.
-
Safety Precautions: Hydrogen peroxide is a strong oxidizer. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. UV light is harmful to the eyes and skin; ensure the reactor is properly shielded.
-
Intermediate Byproducts: The degradation of 1,4-dioxane can produce various intermediate byproducts, such as aldehydes and organic acids.[1][4] Depending on the application, it may be necessary to monitor and ensure the complete mineralization of these intermediates.
-
Process Optimization: The optimal H2O2 dosage and UV intensity will vary depending on the initial 1,4-dioxane concentration and the water matrix. Pilot-scale testing is often recommended to determine the most effective and economical operating conditions for a specific application.
References
Application Notes and Protocols for Fenton-Like Reactions Involving 1,4-Dioxane and the Role of its Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fenton-like reactions for the degradation of 1,4-dioxane, a compound of significant environmental and health concern. While direct reactions involving a stable 1,4-dioxanyl hydroperoxide are not extensively documented, its formation as a transient intermediate through autoxidation is a critical consideration, particularly in the context of advanced oxidation processes. This document outlines the mechanisms, experimental protocols, and quantitative data related to the Fenton-like degradation of 1,4-dioxane, and discusses the potential role of its hydroperoxide derivative.
Introduction to Fenton-Like Degradation of 1,4-Dioxane
1,4-Dioxane is a synthetic industrial chemical, classified as a probable human carcinogen, and is a widespread environmental contaminant in groundwater due to its high solubility in water and resistance to natural biodegradation.[1] Advanced oxidation processes (AOPs), particularly Fenton and Fenton-like reactions, have emerged as effective methods for the degradation of 1,4-dioxane in aqueous solutions.[2][3][4]
The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). These hydroxyl radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including 1,4-dioxane.[2][3] Fenton-like reactions expand on this principle by using other iron forms, such as zero-valent iron (Fe⁰) or ferric ions (Fe³⁺), often in conjunction with external energy sources like UV light (photo-Fenton process) to enhance the production of hydroxyl radicals.[5]
The Role of this compound
Like other ethers, 1,4-dioxane can undergo autoxidation in the presence of atmospheric oxygen to form hydroperoxides.[6] This process is typically initiated by light, heat, or the presence of radical initiators. The formation of this compound is a critical safety concern as these peroxides can be explosive, especially upon concentration during distillation.
While not a primary reagent in standard Fenton protocols, the in-situ formation of this compound could potentially contribute to the overall degradation process in a Fenton-like system. The hydroperoxide itself can react with ferrous ions in a Fenton-type mechanism to generate additional radicals, although the kinetics and significance of this pathway in the presence of externally added hydrogen peroxide are not well-elucidated. The primary degradation pathway in engineered Fenton systems remains the attack of hydroxyl radicals, generated from hydrogen peroxide, on the 1,4-dioxane molecule.
Quantitative Data Summary
The efficiency of Fenton-like reactions for 1,4-dioxane degradation is influenced by several factors including pH, catalyst concentration, oxidant dosage, and the presence of light. The following tables summarize key quantitative data from relevant studies.
Table 1: Degradation Efficiency of 1,4-Dioxane in Fenton and Photo-Fenton-like Systems
| System | Initial 1,4-Dioxane Conc. | Catalyst | Oxidant | Light Source | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Fenton | 2.27 x 10⁻³ M (200 ppm) | Fe(II) | H₂O₂ | None | 3.0 | 30 min | 97-99 | [3] |
| Photo-Fenton-like | 100 mg/L | nZVI | In-situ H₂O₂ | Fluorescent light | 3.0 | 24 h | >99.9 | [5] |
| Photo-Fenton-like | 10 mg/L | Fe⁰ (5 mg/L) | In-situ H₂O₂ | UV-C (16.9 mW/cm²) | Not specified | 4 h | 89 | [2] |
| O₃/H₂O₂ | 1.14 mM | None | O₃, H₂O₂ | None | 3-4 | 10 h | 97 | [1] |
Table 2: Kinetic Data for 1,4-Dioxane Degradation
| System | Rate Law | Rate Constant (k) | Conditions | Reference |
| Fenton | Pseudo-first-order | Not specified | Initial [1,4-dioxane] = 200-500 ppm | [3] |
| Photo-Fenton-like (nZVI) | First-order | Not specified | Varied light intensity | [5] |
| Photo-Fenton-like (Fe⁰/UV-C) | Pseudo-first-order | 19 x 10⁻⁴ min⁻¹ | [Fe⁰] = 5 mg/L, UV-C = 4.2 mW/cm² | [2] |
| UV/H₂O₂ | Pseudo-first-order | 8.7 x 10⁻³ s⁻¹ | [1,4-dioxane] = 1 mM, [H₂O₂] = 15 mM | [5] |
Experimental Protocols
The following are generalized protocols for conducting Fenton and photo-Fenton-like degradation of 1,4-dioxane in a laboratory setting.
Protocol for Classical Fenton Reaction
Objective: To degrade 1,4-dioxane in an aqueous solution using a classical Fenton's reagent (Fe²⁺/H₂O₂).
Materials:
-
1,4-Dioxane stock solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel (e.g., beaker or flask) with a magnetic stirrer
-
pH meter
-
Analytical equipment for 1,4-dioxane quantification (e.g., GC-MS)
Procedure:
-
Prepare a working solution of 1,4-dioxane in deionized water to the desired initial concentration (e.g., 100 mg/L).
-
Transfer a known volume of the 1,4-dioxane solution to the reaction vessel and begin stirring.
-
Adjust the pH of the solution to the optimal range for the Fenton reaction, typically between 2.5 and 4.0, using sulfuric acid.[6]
-
Add the calculated amount of ferrous sulfate heptahydrate to achieve the desired Fe²⁺ concentration. Allow it to dissolve completely.
-
Initiate the reaction by adding the required volume of hydrogen peroxide.
-
Collect samples at predetermined time intervals. Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH above 8 and/or adding a radical scavenger like sodium sulfite.
-
Analyze the samples for the remaining 1,4-dioxane concentration.
Protocol for Photo-Fenton-Like Reaction with nZVI
Objective: To degrade 1,4-dioxane using nanoscale zero-valent iron (nZVI) activated by fluorescent light.
Materials:
-
1,4-Dioxane stock solution
-
Nanoscale zero-valent iron (nZVI) powder
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Deionized water
-
Photoreactor equipped with a fluorescent light source and a stirring mechanism
-
Reaction vessels (e.g., quartz tubes or a jacketed beaker)
-
pH meter
-
Analytical equipment for 1,4-dioxane quantification (e.g., GC-MS)
Procedure:
-
Prepare a working solution of 1,4-dioxane in deionized water.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid.
-
Add the desired amount of nZVI to the 1,4-dioxane solution to create a suspension.
-
Transfer the suspension to the photoreactor.
-
Ensure the solution is continuously stirred or agitated to keep the nZVI suspended.
-
Turn on the fluorescent light source to initiate the photo-Fenton-like reaction.
-
Collect samples at various time points, immediately filter them (e.g., using a 0.22 µm syringe filter) to remove the nZVI particles, and quench the reaction as described in the previous protocol.
-
Analyze the filtered samples for 1,4-dioxane concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. oxidationtech.com [oxidationtech.com]
- 2. deswater.com [deswater.com]
- 3. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of 1,4-dioxane using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling of 1,4-Dioxane and Management of Peroxide Formation
This guide provides essential safety information for researchers, scientists, and drug development professionals on the safe storage and handling of 1,4-dioxane, with a primary focus on preventing the formation and managing the risks associated with its hazardous peroxide derivative, 1,4-dioxanyl hydroperoxide.
Frequently Asked Questions (FAQs)
Storage and Handling of 1,4-Dioxane
Q1: What are the primary hazards associated with 1,4-dioxane?
A1: 1,4-dioxane is a colorless liquid that is highly flammable and readily dissolves in water.[1][2][3] It is classified as a probable human carcinogen and can cause damage to the liver, kidneys, eyes, skin, and lungs upon exposure.[2][4][5] The most significant acute hazard is its potential to form explosive peroxide crystals, such as this compound, over time when exposed to air and light.[6]
Q2: How should I store 1,4-dioxane to minimize peroxide formation?
A2: To mitigate the risk of peroxide formation, store 1,4-dioxane in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and sparks.[7][8] It is crucial to keep it in its original, tightly sealed container.[7][8] Some peroxide-forming solvents are available with added inhibitors to prevent this reaction.[6]
Q3: What personal protective equipment (PPE) is necessary when handling 1,4-dioxane?
A3: When handling 1,4-dioxane, always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9] All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood.[9]
This compound Formation and Detection
Q4: How does this compound form?
A4: this compound is formed through a free radical reaction when 1,4-dioxane is exposed to atmospheric oxygen and light.[10][11] This process is autocatalytic, meaning the presence of peroxides can accelerate the formation of more peroxides.
Q5: How can I test for the presence of peroxides in 1,4-dioxane?
A5: Commercially available peroxide test strips are a common and effective way to detect the presence of peroxides.[6][11] To use them, dip the strip into a sample of the solvent and compare the resulting color to the provided chart.[6] It is crucial to test for peroxides before heating or distilling any peroxide-forming solvent.[6]
Q6: How often should I test my 1,4-dioxane for peroxides?
A6: It is recommended to test peroxide-forming chemicals like 1,4-dioxane annually after the container is opened.[6] It is also essential to record the date the container was received and the date it was first opened to track its age.[6]
Troubleshooting and Emergency Procedures
Q7: What should I do if I find that my 1,4-dioxane contains high levels of peroxides?
A7: If high levels of peroxides are detected, do not attempt to move or open the container if crystals are visible around the cap. Isolate the container and contact your institution's Environmental Health and Safety (EH&S) department immediately for guidance on proper disposal.
Q8: What are the signs of peroxide formation in a container of 1,4-dioxane?
A8: Visual signs of peroxide formation can include the presence of white crystals or a viscous layer in the liquid. However, dangerous levels of peroxides can be present without any visible signs.[11] Therefore, regular testing is critical.
Q9: What is the proper procedure for disposing of old or unused 1,4-dioxane?
A9: Never dispose of 1,4-dioxane down the drain. All waste, including empty containers and materials used for spill cleanup, should be treated as hazardous waste and disposed of according to local and institutional regulations.[12]
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| 1,4-Dioxane Properties | ||
| Appearance | Colorless liquid | [2] |
| Flammability | Highly flammable liquid and vapor | [1][13] |
| Water Solubility | Readily dissolves in water | [2][3][14] |
| Auto-ignition Temperature | 180°C (356°F) | [5] |
| Flash Point | 12°C (53.6°F) | [5] |
| General Organic Peroxide Storage | ||
| Recommended Storage Temperature | Below 30°C (90°F) for most, with some requiring refrigeration. | [8] |
| Long-term Stability Temperature | Below 25°C (77°F) | [8] |
Experimental Protocols
Protocol for Peroxide Detection in 1,4-Dioxane
-
Preparation: Work in a well-ventilated area and wear appropriate PPE (safety goggles, gloves, lab coat).
-
Sampling: Carefully open the container of 1,4-dioxane. Using a clean pipette, transfer a small aliquot (approximately 1-2 mL) of the solvent into a clean, dry beaker.
-
Testing:
-
Remove a peroxide test strip from its packaging.
-
Dip the test strip into the solvent for approximately one second.
-
Remove the strip and shake off any excess liquid.
-
Since 1,4-dioxane is an organic solvent, moisten the test strip with a drop of distilled water after the solvent has evaporated.[6]
-
Wait for the time specified in the test strip instructions (usually around 5 seconds).
-
-
Reading: Immediately compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in parts per million (ppm).
-
Action:
-
If the peroxide level is within the acceptable range specified by your institution's safety guidelines, the solvent can be used.
-
If the peroxide level is elevated, the solvent should be properly disposed of as hazardous waste. Do not attempt to distill or heat the solvent.
-
Visual Guides
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. giantchemsolutions.com [giantchemsolutions.com]
- 6. google.com [google.com]
- 7. eopsg.org [eopsg.org]
- 8. hmroyal.com [hmroyal.com]
- 9. hsi.com [hsi.com]
- 10. arkema.com [arkema.com]
- 11. m.youtube.com [m.youtube.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. Diethyl ether - Wikipedia [en.wikipedia.org]
- 14. Water - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Explosive Decomposition of Organic Hydroperoxides
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of organic hydroperoxides and peroxide-forming chemicals. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are organic hydroperoxides and why are they dangerous?
Organic hydroperoxides are organic compounds containing the hydroperoxide functional group (R-O-O-H). They are a subclass of organic peroxides. Many common laboratory solvents can form these peroxides over time through a process called autoxidation.[1][2] These compounds are highly unstable and can be sensitive to heat, friction, mechanical shock, and light.[1][3] This instability poses a significant risk as it can lead to violent, explosive decomposition.[4][5] Even small amounts of peroxides, when concentrated through evaporation or distillation, can cause powerful explosions.[4][6]
Q2: How do organic hydroperoxides form in common laboratory solvents?
Organic hydroperoxides typically form through a free-radical chain reaction known as autoxidation when susceptible materials are exposed to oxygen.[4][7] This process is often initiated by light, heat, or the presence of contaminants.[4][8] Ethers are particularly notorious for forming peroxides.[1][8] The reaction proceeds as follows:
-
Initiation: A radical is formed by abstracting a hydrogen atom from the organic molecule, often from a carbon adjacent to an ether oxygen.[8]
-
Propagation: This carbon-centered radical reacts with molecular oxygen to form a peroxy radical (ROO•).[7] The peroxy radical then abstracts a hydrogen atom from another solvent molecule, creating an organic hydroperoxide (ROOH) and a new carbon-centered radical, which continues the chain reaction.[7][8]
Q3: What factors can accelerate the decomposition of organic hydroperoxides?
Several factors can initiate or accelerate the violent decomposition of organic hydroperoxides:
-
Heat: Elevated temperatures significantly increase the rate of decomposition.[3][9][10] Organic peroxides should always be stored away from heat sources like radiators, steam pipes, and direct sunlight.[3][9]
-
Contamination: Contact with various substances can lead to a violent reaction.[9] Incompatible materials include strong acids and bases, reducing agents, transition metals (like iron and copper), and even dust or rust.[9]
-
Mechanical Shock and Friction: Some peroxides, especially when they have crystallized, are extremely sensitive to shock or friction.[1][4] Simply unscrewing the cap of a container with peroxide crystals can cause a fatal explosion.[11]
-
Concentration: Processes like distillation or evaporation can concentrate peroxides to dangerous levels, as they are typically less volatile than their parent solvent.[4][6]
Q4: What are the different classes of peroxide-forming chemicals?
Peroxide-forming chemicals are generally categorized into groups based on the speed and danger of peroxide formation.
-
Class A/Group A: These are the most hazardous chemicals, as they can form explosive levels of peroxides even without being concentrated.[1] They can become explosive simply upon exposure to air.[1] These should be discarded after 3 months.[1]
-
Class B/Group B: These chemicals are dangerous upon concentration.[1] Peroxides can build up to explosive levels during distillation or evaporation.[6] These should be tested for peroxides or discarded after 1 year.
-
Class C: These are monomers that can undergo hazardous, rapid auto-polymerization as a result of peroxide accumulation.[1] The peroxides formed are often extremely sensitive to shock and heat.[1] These should be tested every 6 months and disposed of after 12 months unless tests show no peroxides.[6]
Troubleshooting Guide
Q1: I have a container of a peroxide-forming solvent with an unknown opening date. What should I do?
Do not open the container. First, visually inspect the container from the outside without moving it excessively. Look for any signs of peroxide formation, such as:
-
Crystalline solids on the container walls or in the liquid.[6]
-
Discoloration or stratification of the liquid.[6]
-
A viscous (oily) layer.[12] If any of these signs are present, or if the container is very old, do not handle it. Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with safe disposal.[6] If there are no visual signs of peroxides, you may proceed with caution to test the material for peroxide content.
Q2: My solvent container has visible crystals around the cap. How should I proceed?
Do not attempt to open or move the container. The crystals could be peroxide salts that are extremely sensitive to friction and shock.[4][11] Attempting to turn the cap could cause a detonation. This is a critical emergency situation. Secure the area, prevent others from entering, and immediately contact your EHS department or a hazardous materials disposal team.
Q3: My peroxide test strip indicates a high concentration (>100 ppm). Is the solvent safe to use?
No. A concentration of peroxides above 100 ppm is considered extremely dangerous.[12] Do not use the solvent. Do not attempt to distill or concentrate it. The solvent should be treated as hazardous waste. Contact your EHS department for guidance on proper disposal procedures. The most common procedure involves diluting the product with inert organic solvents to less than 1% active oxygen content before incineration as chemical waste.[9]
Q4: I accidentally spilled a peroxide-forming solvent. What is the correct cleanup procedure?
For any spill, prioritize personal safety. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9][13] The specific steps depend on the size of the spill:
-
Alert Personnel: Notify others in the immediate area of the spill.[14]
-
Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill and prevent it from spreading.[6][9] Do not use combustible materials like paper towels.
-
Soak with Water: For spills absorbed with materials like vermiculite, the contaminated material must be soaked with water to reduce sensitivity.[9] Spills of solid peroxides must also be dampened with water.[9]
-
Collect Residue: Use non-sparking tools (e.g., plastic or Teflon-coated) to collect the absorbed material.[9][15]
-
Dispose of Waste: Place the collected residue in a properly labeled container for hazardous waste disposal according to local regulations.[6][9]
-
Decontaminate Area: Clean the spill area with water and a surfactant to ensure no traces of peroxide are left.[9]
Q5: Can I add a stabilizer to an old bottle of solvent to stop peroxide formation?
While stabilizers (inhibitors) are effective at preventing peroxide formation in fresh solvents, adding them to an old solvent that may have already accumulated peroxides is not a safe practice.[12][16] The stabilizer will not remove the peroxides that have already formed. The only safe course of action for a solvent with a high peroxide concentration is proper disposal.
Data Presentation
Table 1: Classification and Management of Peroxide-Forming Solvents
| Class | Hazard Description | Examples | Management Guidelines |
| A | Forms explosive peroxides without concentration.[1] | Diisopropyl ether, Divinyl acetylene, Potassium metal, Sodium amide.[1][12] | Discard within 3 months of opening.[1] |
| B | Requires concentration to become an explosion hazard.[1] | Diethyl ether, Tetrahydrofuran (THF), Dioxane, Acetaldehyde, Cyclohexene, Cumene.[12] | Test for peroxides before distillation. Discard within 12 months of opening. |
| C | Can initiate hazardous auto-polymerization due to peroxide formation.[1] | Styrene, Butadiene, Vinyl chloride, Acrylic acid, Acrylonitrile.[1][12] | Test for peroxides every 6 months . Discard within 12 months unless stabilized.[6] |
Table 2: Common Stabilizers for Organic Solvents
| Stabilizer | Mechanism of Action | Commonly Used In |
| Butylated Hydroxytoluene (BHT) | Scavenges free radicals, interrupting the chain reaction of peroxide formation.[12][16] | Ethers (e.g., THF, Diethyl ether).[16][17] |
| Hydroquinone | Acts as a radical inhibitor. | Monomers like Styrene. |
| Diphenylamine | Stabilizes against decomposition. | Various organic peroxides. |
| Tert-butyl hydroperoxide | Can retard the decomposition rate of other peroxides like peroxydicarbonates.[18] | Peroxydicarbonate formulations.[18] |
Table 3: Incompatible Materials with Organic Peroxides
| Material Category | Examples | Reason for Incompatibility |
| Transition Metals | Iron, Copper, Brass, other heavy metals and their salts.[9] | Catalyze violent decomposition.[9] |
| Strong Acids & Bases | Sulfuric acid, Sodium hydroxide.[9] | Can initiate rapid decomposition.[9] |
| Reducing Agents | Metal hydrides, Amines.[9] | Can react violently.[9] |
| Contaminants | Rust, Ash, Dirt.[9] | Can catalyze decomposition.[9] |
| Other Materials | Natural rubber.[9] | Should not be used as a material in contact with organic peroxides.[9] |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in Solvents
This protocol is for the qualitative detection of hydroperoxides. It is a sensitive test that should be performed before any distillation of a peroxide-forming solvent.
Materials:
-
Solvent to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), solid or freshly prepared 10% solution
-
Starch indicator solution (optional)
-
Test tube
Procedure:
-
Work in a fume hood and wear appropriate PPE (goggles, gloves, lab coat).[4]
-
Add 1-3 mL of the solvent to be tested to a clean test tube.
-
Add an equal volume of glacial acetic acid.
-
Add a few crystals of solid KI or 0.5 mL of a freshly prepared 10% KI solution.
-
Shake the test tube and observe any color change.
-
Interpretation:
-
No color change (remains colorless): Peroxides are not present in significant amounts.
-
Yellow to Brown color: Peroxides are present. The intensity of the color gives a rough indication of the concentration. A pale yellow color indicates a low concentration, while a dark brown color indicates a high and dangerous concentration.[19]
-
-
For better visualization of a positive result, a few drops of a starch indicator can be added, which will turn a deep blue-black color in the presence of the iodine formed.[19]
Protocol 2: Peroxide Testing Using Commercial Test Strips
Commercial test strips provide a semi-quantitative measurement of peroxide concentration.
Materials:
-
Solvent to be tested
-
Commercial peroxide test strips (e.g., Quantofix)
-
Deionized water
-
Appropriate PPE
Procedure:
-
Work in a fume hood.[20]
-
To avoid contaminating the main solvent container, pour a small amount of the solvent into a separate, clean vessel for testing.[20]
-
Dip the test strip into the solvent for 1-3 seconds, ensuring the test field is fully immersed.
-
Shake off any excess liquid.[20]
-
Crucial Step for Organic Solvents: Add one drop of deionized water to the test field after dipping it in the organic solvent. This step is critical for accurate results.[20]
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test field to the color scale provided on the container.[20] A blue color indicates the presence of peroxides.[20]
-
Record the peroxide level, date, and your initials on the solvent container's label.[20]
Mandatory Visualizations
Caption: Radical chain reaction mechanism for the autoxidation of organic compounds.
Caption: Decision workflow for handling aged peroxide-forming solvent containers.
Caption: Logical flow for responding to a chemical spill of a peroxide-former.
References
- 1. ehs.utexas.edu [ehs.utexas.edu]
- 2. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. hmroyal.com [hmroyal.com]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. dl.astm.org [dl.astm.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Autoxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. eopsg.org [eopsg.org]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hsi.com [hsi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Diethyl ether - Wikipedia [en.wikipedia.org]
- 18. US6893584B2 - Stabilized organic peroxide composition and process for making the same - Google Patents [patents.google.com]
- 19. Peroxide value - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions with 1,4-Dioxanyl Hydroperoxide
Welcome to the technical support center for the use of 1,4-dioxanyl hydroperoxide in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and ensuring safe laboratory practices.
Disclaimer: Direct and detailed experimental data for reactions involving this compound are not extensively available in published literature. The guidance provided herein is substantially based on established principles for other organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide, as well as general knowledge of oxidation reactions. All protocols should be adapted with caution and appropriate safety measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
A1: this compound is an organic peroxide derived from 1,4-dioxane. Like other organic hydroperoxides, it is primarily used as an oxidizing agent in organic synthesis. Its potential applications, analogous to other hydroperoxides, include the epoxidation of alkenes and the oxidation of sulfides to sulfoxides. The presence of the dioxane ring may influence its solubility and reactivity profile compared to more common hydroperoxides.
Q2: How can I prepare and store this compound safely?
A2: 1,4-Dioxane is a peroxide-forming solvent, meaning it can form explosive peroxides over time when exposed to air and light. The hydroperoxide is an intermediate in this process. Due to the hazards associated with concentrated organic peroxides, in-situ generation or the use of stabilized solutions is often preferred.
Storage and Handling Precautions:
-
Store in a cool, dark, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Use containers made of opaque, compatible materials (e.g., polyethylene). Avoid glass stoppers and metal caps.
-
Clearly label containers with the date of synthesis or opening.
-
Never store in a completely sealed container, as pressure can build up from decomposition.
-
Do not store at temperatures below the freezing point of the solution, as this can lead to the concentration of the peroxide.
Q3: How do I test for the presence of peroxides in a solution of this compound?
A3: Commercial peroxide test strips are a convenient method for the qualitative and semi-quantitative determination of peroxide concentration. A common wet chemistry method involves the use of potassium iodide (KI). In an acidic solution, peroxides oxidize iodide to iodine, resulting in a yellow to brown color. The intensity of the color, which can be titrated with a standard sodium thiosulfate solution, indicates the peroxide concentration.
Q4: What are the primary hazards associated with this compound?
A4: The primary hazard is its potential for rapid and explosive decomposition, which can be initiated by heat, shock, friction, or contamination with incompatible materials such as strong acids, bases, and certain metals. Organic peroxides are also strong oxidizing agents and can cause severe skin and eye irritation or burns.
Troubleshooting Guide for Oxidation Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | If using a metal catalyst (e.g., for epoxidation), ensure it has not been deactivated by impurities. Use a fresh batch of catalyst or pretreat it according to literature procedures. |
| Decomposition of Hydroperoxide | The hydroperoxide may be decomposing before it can react with the substrate. Monitor the reaction temperature closely and consider running the reaction at a lower temperature. Ensure the reaction is free from contaminants that can catalyze decomposition. |
| Incorrect Stoichiometry | The molar ratio of hydroperoxide to substrate is critical. Typically, a slight excess of the hydroperoxide (1.1-1.5 equivalents) is used. Optimize this ratio for your specific substrate. |
| Inappropriate Solvent | The solvent can significantly impact reaction rates and selectivity. Ensure the chosen solvent is compatible with all reagents and does not interfere with the reaction. For epoxidations, chlorinated solvents like dichloromethane are common. |
Issue 2: Formation of Byproducts (e.g., Over-oxidation)
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Higher temperatures can lead to less selective reactions and over-oxidation. Try running the reaction at a lower temperature for a longer period. |
| Excess Oxidant | Using a large excess of this compound can lead to the formation of over-oxidation products (e.g., sulfones from sulfides). Carefully control the stoichiometry. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS and quench the reaction once the starting material is consumed to prevent further oxidation of the product. |
| Catalyst Loading | For catalyzed reactions, the amount of catalyst can influence selectivity. A lower catalyst loading may reduce the rate of over-oxidation. |
Issue 3: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Step |
| Residual Peroxide in the Workup | Unreacted hydroperoxide can interfere with product isolation and pose a safety hazard during concentration. Quench the reaction with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, before extraction. |
| Emulsion Formation During Extraction | The presence of the dioxane moiety and other reaction components may lead to emulsions during aqueous workup. The addition of brine or a small amount of a different organic solvent can help to break up emulsions. |
| Product Instability | The desired product may be unstable under the workup or purification conditions. Consider alternative purification methods such as flash chromatography at low temperatures or crystallization. |
Experimental Protocols (General Guidelines)
General Protocol for the Oxidation of a Sulfide to a Sulfoxide
This protocol is based on general procedures for sulfide oxidation using hydrogen peroxide and should be adapted for this compound.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 mmol) in a suitable solvent (e.g., methanol or acetic acid, 5 mL).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1-1.2 mmol) in the same solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (5 mL) and stir for 15 minutes.
-
Workup: Add water (10 mL) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
General Protocol for the Catalytic Epoxidation of an Alkene
This protocol is based on the principles of the Sharpless asymmetric epoxidation and other metal-catalyzed epoxidations.[3][4][5]
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the metal catalyst (e.g., a titanium or vanadium precursor, 5-10 mol%).
-
Reaction Setup: Add a suitable solvent (e.g., dichloromethane, 10 mL) and cool the mixture to the desired temperature (e.g., -20 °C).
-
Addition of Reagents: Add the alkene (1.0 mmol) to the flask. Then, add a solution of this compound (1.2-1.5 mmol) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or GC.
-
Quenching and Workup: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the epoxide by flash column chromatography.
Quantitative Data Summary
The optimal reaction conditions are highly substrate-dependent. The following table provides a general starting point for optimization based on analogous reactions with other hydroperoxides.
| Parameter | Sulfide Oxidation | Alkene Epoxidation (Catalytic) | Comments |
| Temperature | 0 °C to room temperature | -20 °C to room temperature | Lower temperatures often improve selectivity. |
| Solvent | Methanol, Acetic Acid, Dichloromethane | Dichloromethane, Toluene | The choice of solvent can affect catalyst activity and solubility of reagents. |
| Hydroperoxide (equiv.) | 1.1 - 1.5 | 1.2 - 2.0 | A slight excess is generally used to ensure complete conversion of the substrate. |
| Catalyst Loading | N/A (often uncatalyzed) | 1 - 10 mol% | Higher catalyst loading can increase reaction rate but may also lead to byproducts. |
| Reaction Time | 1 - 6 hours | 2 - 24 hours | Monitor by TLC/GC to determine the optimal reaction time. |
Visualizations
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating 1,4-Dioxanyl Hydroperoxide Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying byproducts and troubleshooting reactions involving 1,4-dioxanyl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should expect when using this compound?
When this compound is used in a reaction, it can also undergo degradation, leading to several byproducts. The cleavage of the dioxane ring can result in the formation of various intermediates, including aldehydes and organic acids. Key byproducts that have been identified in the degradation of 1,4-dioxane, a closely related compound, include formaldehyde, acetaldehyde, glyoxal, formic acid, acetic acid, glycolic acid, and oxalic acid.[1][2] Additionally, esters such as the mono- and diformate of 1,2-ethanediol can be generated as primary intermediates.[1]
Q2: How do reaction conditions influence the formation of these byproducts?
Reaction conditions play a critical role in the type and quantity of byproducts formed. Factors such as temperature, pH, the presence of catalysts, and the reaction solvent can all influence the stability of the hydroperoxide and the pathways of its decomposition. For instance, advanced oxidation processes that use hydroxyl radicals tend to break down the 1,4-dioxane structure into smaller organic acids and aldehydes.[1][3][4] Therefore, controlling these parameters is crucial for minimizing byproduct formation and maximizing the yield of your desired product.
Q3: What analytical methods are suitable for identifying and quantifying these byproducts?
A combination of chromatographic and spectroscopic methods is typically employed. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying organic acids and aldehydes. For volatile byproducts like formaldehyde and acetaldehyde, Gas Chromatography (GC) coupled with a suitable detector (e.g., Flame Ionization Detector or Mass Spectrometry) is effective. Total Organic Carbon (TOC) analysis can also be used to measure the overall amount of organic byproducts in aqueous solutions.[1]
Troubleshooting Guides
Issue: My reaction has a low yield and a complex mixture of unknown impurities.
Possible Cause: This is often due to the decomposition of the this compound reagent, leading to a cascade of side reactions that consume the starting material and generate multiple byproducts.
Troubleshooting Steps:
-
Temperature Control: Many hydroperoxides are thermally sensitive. Running the reaction at a lower temperature can reduce the rate of decomposition.
-
Control the Rate of Addition: Adding the this compound reagent slowly to the reaction mixture can help maintain better temperature control and avoid localized high concentrations that may accelerate decomposition.[5]
-
pH Management: The stability of your reactants and the hydroperoxide can be pH-dependent. Ensure the pH of your reaction medium is controlled, possibly by using a buffered system.
-
Inert Atmosphere: If oxidation of your starting materials or products by molecular oxygen is a possibility (often catalyzed by radical species from hydroperoxide decomposition), running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
Issue: I am having difficulty separating my desired product from the reaction byproducts.
Possible Cause: The byproducts, such as organic acids and aldehydes, can have polarities similar to that of the desired product, making chromatographic separation challenging.
Troubleshooting Steps:
-
Aqueous Wash/Extraction: If your desired product is significantly less polar than the acidic byproducts (e.g., formic acid, acetic acid), a simple liquid-liquid extraction with a basic aqueous solution (e.g., dilute sodium bicarbonate) can effectively remove them.
-
Optimize Chromatography:
-
Column Choice: Experiment with different stationary phases. A reverse-phase C18 column is a good starting point, but for polar compounds, consider a more polar column or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Mobile Phase Adjustment: Modifying the pH of the mobile phase can alter the ionization state of acidic or basic byproducts, changing their retention time and improving separation.
-
Derivatization: In some cases, derivatizing the product or a problematic byproduct can significantly change its chromatographic behavior, allowing for easier separation.
-
Data Presentation
The following table summarizes the major classes of byproducts identified during the degradation of 1,4-dioxane, which are relevant to reactions involving this compound.
| Byproduct Class | Specific Examples | Analytical Method(s) |
| Aldehydes | Formaldehyde, Acetaldehyde, Glyoxal | HPLC, GC-MS |
| Organic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid | HPLC, Ion Chromatography |
| Esters | 1,2-Ethanediol monoformate, 1,2-Ethanediol diformate | HPLC, GC-MS |
Experimental Protocols
Protocol: Identification of Aldehyde and Organic Acid Byproducts via HPLC
This protocol provides a general workflow for the detection of common byproducts. Method optimization will be required for specific reaction mixtures.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions for Organic Acids:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Analysis: Compare retention times with known standards of formic acid, acetic acid, etc.
-
-
HPLC Conditions for Aldehydes (after derivatization):
-
For improved sensitivity, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).
-
The resulting hydrazones can be analyzed by HPLC on a C18 column with UV detection at approximately 360 nm.
-
Visualizations
The following diagrams illustrate the experimental workflow for byproduct analysis and a logical approach to troubleshooting low reaction yields.
Caption: Experimental workflow for identifying organic acid and aldehyde byproducts.
Caption: Logic diagram for troubleshooting low yields in hydroperoxide reactions.
References
Technical Support Center: Quenching Unreacted 1,4-Dioxanyl Hydroperoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective quenching of unreacted 1,4-dioxanyl hydroperoxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound?
A1: 1,4-Dioxane is a peroxide-forming solvent.[1][2] Over time, especially when exposed to air and light, it can form explosive peroxide crystals.[1][2] Distillation or evaporation of solutions containing these peroxides concentrates them, significantly increasing the risk of a violent explosion.[1][3] Therefore, it is imperative to quench any unreacted hydroperoxides to ensure the safety of laboratory personnel and to prevent damage to equipment.
Q2: How can I test for the presence of peroxides in my 1,4-dioxane?
A2: Several methods are available for detecting peroxides. Commercially available peroxide test strips are a common and convenient option.[4] A qualitative method involves adding 0.5-1.0 mL of the solvent to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.[5]
Q3: What are the primary methods for quenching this compound?
A3: The most common and recommended methods for quenching peroxides in ethers like 1,4-dioxane are:
-
Treatment with an acidic ferrous sulfate solution. [6]
-
Reduction with sodium bisulfite or sodium metabisulfite.
-
Passing the solvent through a column of activated alumina. [4][7]
Q4: Which quenching method is most suitable for my experiment?
A4: The choice of method depends on several factors, including the scale of your experiment, the required purity of the final product, and the water tolerance of your subsequent reaction steps.
-
Ferrous sulfate is effective but introduces water and inorganic salts, which may require a subsequent drying and purification step.
-
Sodium bisulfite is also an aqueous method and may require downstream purification.
-
Activated alumina is a good option for producing anhydrous, peroxide-free solvent, but the alumina needs to be properly handled and disposed of after use as it contains the adsorbed peroxides.[4][7]
Q5: Are there any safety precautions I should take during the quenching process?
A5: Yes, safety is paramount. Always:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves (butyl rubber is recommended for 1,4-dioxane).[8][9]
-
Be aware that the quenching reaction can be exothermic. Add the quenching agent slowly and with cooling if necessary.
-
Never add a quenching agent to a solution with visible crystals or a precipitate, as this indicates a high and dangerous concentration of peroxides.[2][3] In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peroxide test is still positive after quenching. | Insufficient amount of quenching agent was used. | Add more quenching agent in small portions and re-test for peroxides. |
| The quenching reaction is slow. | Allow for a longer reaction time, with stirring. For the ferrous sulfate method, vigorous stirring is often required. | |
| An exotherm or gas evolution is observed during quenching. | High concentration of peroxides in the solvent. | Immediately cool the reaction vessel in an ice bath. If the reaction becomes uncontrollable, evacuate the area and contact EHS. |
| The quenched solvent contains impurities. | The quenching agent or its byproducts are present in the solvent. | Purify the solvent after quenching, for example, by distillation (only after confirming the absence of peroxides) or by passing it through a fresh column of a suitable adsorbent. |
| Unsure if a container of 1,4-dioxane is safe to open. | The container is old, has been opened previously, or shows signs of crystallization around the cap. | DO NOT OPEN THE CONTAINER. Treat it as a potential bomb.[2][4] Contact your EHS department for guidance on safe disposal. |
Experimental Protocols
Protocol 1: Quenching with Acidified Ferrous Sulfate
This method is suitable for water-immiscible solvents, but with 1,4-dioxane being water-miscible, subsequent separation and drying steps are necessary.
Materials:
-
1,4-Dioxane containing hydroperoxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel (if applicable for extraction with an immiscible solvent)
-
Round-bottom flask
-
Stir bar and stir plate
Procedure:
-
Prepare the quenching solution: Dissolve 6 g of FeSO₄·7H₂O in 11 mL of water, and then carefully add 0.6 mL of concentrated sulfuric acid.[6]
-
Quenching: In a round-bottom flask, add the 1,4-dioxane to be treated. With vigorous stirring, slowly add the ferrous sulfate solution. A typical ratio is to stir 1 L of the solvent with a solution of 6 g of FeSO₄·7H₂O, 0.6 mL of concentrated H₂SO₄, and 11 mL of water.[6]
-
Reaction Time: Stir the mixture until a peroxide test of the organic layer is negative. This usually takes only a few minutes.[6]
-
Work-up: Separate the aqueous layer. Wash the 1,4-dioxane with water, then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Purification: If high purity is required, the dried 1,4-dioxane can be distilled. Crucially, confirm the absence of peroxides before any distillation. [3]
Quantitative Data for Ferrous Sulfate Quenching Solution
| Component | Amount for 1 L of Solvent |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 6.0 g[6] |
| Concentrated Sulfuric Acid (H₂SO₄) | 0.6 mL[6] |
| Deionized Water | 11.0 mL[6] |
Protocol 2: Quenching with Sodium Bisulfite
Materials:
-
1,4-Dioxane containing hydroperoxides
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Round-bottom flask
-
Stir bar and stir plate
Procedure:
-
Prepare the quenching solution: Prepare a saturated or 10% (w/v) aqueous solution of sodium bisulfite.
-
Quenching: To the 1,4-dioxane in a flask, add the sodium bisulfite solution dropwise with stirring. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Time: Continue stirring and adding the bisulfite solution until a peroxide test is negative.
-
Work-up and Purification: Similar to the ferrous sulfate method, the 1,4-dioxane will need to be separated from the aqueous layer (if phase separation occurs, which is unlikely given the miscibility) and thoroughly dried. Distillation may be required for final purification after ensuring all peroxides have been quenched.
Protocol 3: Peroxide Removal with Activated Alumina
This method is effective for producing anhydrous, peroxide-free 1,4-dioxane.[7]
Materials:
-
1,4-Dioxane containing hydroperoxides
-
Activated basic alumina
-
Chromatography column
Procedure:
-
Prepare the column: Pack a chromatography column with activated basic alumina. The amount of alumina will depend on the volume of solvent and the concentration of peroxides. A general starting point is to use about 100 g of alumina for every 100 mL of solvent.[4]
-
Elution: Pass the 1,4-dioxane through the alumina column.
-
Testing: Collect the eluent and test for the presence of peroxides. If the test is still positive, the solvent can be passed through the column again, or a fresh column can be used.
-
Alumina Handling: The used alumina will contain adsorbed peroxides and should be handled as hazardous waste. It is recommended to flush the alumina with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the peroxides before disposal.[4]
Visualizations
Caption: General pathway of peroxide formation and quenching.
Caption: Experimental workflow for quenching this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. activatedaluminaballs.com [activatedaluminaballs.com]
- 8. wcu.edu [wcu.edu]
- 9. astate.edu [astate.edu]
improving the yield of oxidations using 1,4-Dioxanyl hydroperoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and reproducibility of oxidation reactions conducted in 1,4-dioxane.
Understanding "1,4-Dioxanyl Hydroperoxide"
It is a common misconception that "this compound" is a reagent used in oxidation reactions. In reality, it refers to the peroxide impurities that form when 1,4-dioxane is exposed to atmospheric oxygen.[1][2] These peroxides can be detrimental to many chemical reactions, acting as both unwanted oxidants and catalysts for side reactions, leading to reduced yields and complex product mixtures. The presence of these hydroperoxides is a critical safety concern, as they can become explosive upon concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form?
A1: this compound is not a commercially available reagent but rather a peroxide impurity that forms in 1,4-dioxane upon exposure to air and light. Like other ethers, 1,4-dioxane can undergo auto-oxidation where atmospheric oxygen inserts into a C-H bond adjacent to the ether oxygen, forming a hydroperoxide. This process is a radical chain reaction that can be initiated by light, heat, or the presence of radical initiators.
Q2: How can the presence of peroxides in 1,4-dioxane affect my oxidation reaction?
A2: Peroxides in 1,4-dioxane can have several negative impacts on your reaction:
-
Reduced Yield: Peroxides can consume your starting material or react with your desired product, leading to lower yields.
-
Side Reactions: They can initiate unwanted side reactions, leading to a complex mixture of byproducts and making purification difficult.
-
Inconsistent Results: The concentration of peroxides can vary between different bottles of dioxane and over time, leading to poor reproducibility of your experiments.
-
Safety Hazard: Concentrated peroxides are explosive and pose a significant safety risk, especially during distillation or when reactions are heated.[1]
Q3: How can I test for the presence of peroxides in 1,4-dioxane?
A3: A common qualitative test involves the use of potassium iodide (KI). In an acidic solution, peroxides will oxidize the iodide ion to iodine, resulting in a yellow-to-brown color. The addition of a starch solution will produce a deep blue-black color in the presence of iodine, indicating a positive test for peroxides. Commercial peroxide test strips are also available for a more quantitative assessment.
Q4: What are the common byproducts when using 1,4-dioxane in oxidations?
A4: The oxidation of 1,4-dioxane itself can lead to several byproducts, including formaldehyde, acetaldehyde, and various organic acids and esters.[3] In the context of its synthesis, byproducts such as 2-methyl-1,3-dioxolane and acetaldehyde can be present.[4] These can potentially react with your reagents and complicate your product mixture.
Troubleshooting Guide: Improving Oxidation Yields in 1,4-Dioxane
This guide addresses common issues encountered during oxidation reactions using 1,4-dioxane as a solvent.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Peroxide Interference: Peroxides in the 1,4-dioxane may be decomposing your starting material, product, or reacting with your oxidant. | 1. Test for Peroxides: Before use, always test your 1,4-dioxane for the presence of peroxides. 2. Purify the Solvent: If peroxides are present, purify the 1,4-dioxane. A common laboratory method is to pass it through a column of activated alumina. For more stubborn peroxides, treatment with a reducing agent followed by distillation may be necessary. 3. Use Inhibitor-Free Solvent: For sensitive reactions, consider using a freshly opened bottle of high-purity, inhibitor-free 1,4-dioxane. |
| Solvent Purity: The presence of water or other impurities in the 1,4-dioxane could be affecting the reaction. | 1. Use Anhydrous Solvent: Ensure your 1,4-dioxane is appropriately dried for your reaction conditions. It can be dried over sodium metal or by using molecular sieves. 2. Check Supplier Specifications: Verify the purity of the solvent from the supplier's certificate of analysis. | |
| Inconsistent Results/Poor Reproducibility | Variable Peroxide Content: The concentration of peroxides can differ between batches of solvent and change over time with storage. | 1. Standardize Solvent Purification: Implement a standard operating procedure for testing and purifying 1,4-dioxane before each use. 2. Consistent Storage: Store 1,4-dioxane in a cool, dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation. |
| Formation of Unexpected Byproducts | Solvent Degradation: The oxidizing conditions of your reaction may be degrading the 1,4-dioxane solvent. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize solvent oxidation. 2. Alternative Solvent: Consider if a more inert solvent is suitable for your transformation. 3. Analyze Byproducts: If feasible, identify the byproducts to understand the side reactions that are occurring. |
Experimental Protocols
Protocol 1: Testing for Peroxides in 1,4-Dioxane
Objective: To qualitatively determine the presence of peroxide impurities in a sample of 1,4-dioxane.
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (1%)
-
Test tube
Procedure:
-
Add approximately 2 mL of the 1,4-dioxane sample to a clean, dry test tube.
-
Add 1 mL of a freshly prepared 10% solution of potassium iodide in glacial acetic acid.
-
Shake the mixture and observe any color change. A yellow to brown color indicates the presence of peroxides.
-
For increased sensitivity, add a few drops of a 1% starch solution. The formation of a deep blue or black color confirms the presence of peroxides.
Protocol 2: Removal of Peroxides from 1,4-Dioxane
Objective: To purify 1,4-dioxane by removing peroxide impurities.
Materials:
-
1,4-Dioxane containing peroxides
-
Activated alumina (neutral, Brockmann I)
-
Chromatography column
-
Collection flask
Procedure:
-
Set up a chromatography column with a stopcock.
-
Fill the column with activated alumina. The amount of alumina will depend on the volume of dioxane to be purified (a general rule is a 10:1 ratio of solvent to alumina by weight).
-
Carefully pour the 1,4-dioxane onto the top of the alumina column.
-
Allow the dioxane to pass through the alumina under gravity.
-
Collect the purified dioxane in a clean, dry collection flask.
-
Test the purified dioxane for the absence of peroxides using the procedure in Protocol 1.
-
Store the purified dioxane over molecular sieves to maintain dryness and under an inert atmosphere to prevent further peroxide formation.
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting oxidation reactions in 1,4-dioxane.
Caption: Troubleshooting workflow for oxidations in 1,4-dioxane.
This technical support guide provides a starting point for addressing common issues related to the use of 1,4-dioxane in oxidation reactions. By understanding the nature of peroxide formation and implementing routine testing and purification protocols, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - PEROXIDE REMOVAL FROM DIOXANE - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing 1,4-Dioxane Peroxide Reactivity
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Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment and adherence to your institution's safety protocols. Always consult your organization's Environmental Health & Safety (EH&S) department for specific guidance.
Introduction
1,4-Dioxane is a widely used solvent that poses a significant hazard due to its tendency to form explosive peroxides upon storage and exposure to air and light.[1][2] These peroxides, which can be considered various forms of 1,4-dioxanyl hydroperoxide, are sensitive to heat, friction, and shock, particularly when concentrated.[3][4] Mishandling of aged 1,4-dioxane has led to serious laboratory accidents, including violent explosions.[4][5][6] This guide provides essential information, troubleshooting procedures, and answers to frequently asked questions to help you manage the reactivity of peroxides in 1,4-dioxane safely.
Frequently Asked Questions (FAQs)
Q1: What is 1,4-dioxane and why does it form peroxides?
A1: 1,4-Dioxane is a heterocyclic organic compound classified as an ether.[7] Like many ethers, it can react with atmospheric oxygen in a process called autoxidation, especially when exposed to light, to form hydroperoxides and other peroxide compounds.[1][8] This process is a free-radical chain reaction.[8][9] The presence of an alpha-hydrogen on the carbon atom adjacent to the ether oxygen makes it susceptible to this reaction.
Q2: How can I tell if my 1,4-dioxane contains dangerous levels of peroxides?
A2: Visual inspection is the first step, but it is not sufficient.[10] Do not open any container that shows signs of significant peroxide formation. [10] Look for:
-
Crystal formation: Needle-like crystals or solid masses within the liquid or around the cap are extremely dangerous.[10][11]
-
Viscous liquid or cloudiness: An unusual thickness or cloudy appearance can indicate high peroxide levels.[10][11]
-
Discoloration: A yellow or brown color may suggest the presence of peroxides.[11]
If any of these signs are present, do not handle the container. Contact your EH&S department immediately for emergency disposal.[4] For routine checks on seemingly clear liquid, chemical testing is mandatory.
Q3: What is the recommended storage procedure for 1,4-dioxane?
A3: Proper storage is crucial to inhibit peroxide formation.
-
Store in a cool, dry, dark, and well-ventilated area, away from heat and light.[1][12]
-
Keep containers tightly sealed, preferably under an inert atmosphere like nitrogen or argon.[12][13]
-
Use containers made of appropriate materials (e.g., amber glass, metal cans).[11]
-
Never store in a refrigerator or freezer that is not spark-proof.
Q4: How often should I test my 1,4-dioxane for peroxides?
A4: Testing frequency depends on the age and storage conditions of the solvent.
-
Unopened containers: Test before use if older than the manufacturer's expiration date.
-
Opened containers: Test before each use, or at regular intervals (e.g., every 3-6 months).[2] Opened containers of unstabilized 1,4-dioxane have a recommended shelf life of as little as 3 months.[10]
-
Dispose of any 1,4-dioxane within one year of opening the container.[1][2]
Q5: What are stabilizers and do I need them?
A5: Stabilizers are antioxidants added to inhibit peroxide formation. Butylated hydroxytoluene (BHT) is a common stabilizer for 1,4-dioxane.[14] For most applications, using stabilized 1,4-dioxane is safer. However, for certain chemical syntheses, the stabilizer may need to be removed. Unstabilized dioxane requires more frequent testing and has a shorter safe storage period.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Positive peroxide test (Low concentration, <30 ppm) | Normal autoxidation in an opened container. | The solvent may be used for applications that do not involve heating or concentration. Consider removing peroxides before use.[15] |
| Positive peroxide test (High concentration, >30 ppm) | Prolonged storage, exposure to air/light, or inhibitor depletion. | Do not use. Do not attempt to distill or evaporate.[11][15] The solvent poses a serious hazard.[15] Arrange for immediate disposal through your institution's hazardous waste program. |
| Visible crystals or viscous liquid observed in the container | Gross peroxide contamination; extremely dangerous shock-sensitive crystals have formed. | DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential bomb.[15] Evacuate the immediate area, secure it from entry, and contact your EH&S or emergency response team immediately. |
| Solvent needs to be distilled or evaporated (e.g., for rotovapping) | Distillation or evaporation concentrates peroxides to explosive levels.[2][4] | The solvent MUST be tested and be peroxide-free (0 ppm) before proceeding. [15] Even low levels of peroxides can become extremely hazardous upon concentration.[4][5] |
| Unsure of the age or history of a 1,4-dioxane container | The container may have exceeded its safe storage limit and could contain high levels of peroxides. | Treat as potentially hazardous. Do not open. Consult with your EH&S department for guidance on testing and disposal.[4] |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing
This protocol describes two common methods for detecting the presence of peroxides. Always perform these tests in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
Method A: Peroxide Test Strips
Commercial test strips (e.g., MQuant®) are suitable for routine testing of 1,4-dioxane and provide a quick semi-quantitative result.[11][14]
-
Dip the test strip into the solvent for 1 second.
-
Shake off excess liquid.
-
For some strip types, you may need to moisten the test pad with water.[3]
-
Wait for the specified time according to the manufacturer's instructions.
-
Compare the color of the test pad to the color scale on the container to determine the peroxide concentration in mg/L (ppm).[3]
Method B: Iodide Test
This classic wet chemistry test gives a qualitative indication of peroxides.
-
Prepare a fresh test solution by dissolving ~100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[11][14]
-
In a separate small test tube or graduated cylinder, add 1 mL of the 1,4-dioxane to be tested.[14]
-
Add the KI/acetic acid solution to the dioxane.
-
A yellow to brown color indicates the presence of peroxides.[11] The intensity of the color corresponds to the peroxide concentration.
-
Pale Yellow: ~10-50 mg/L
-
Bright Yellow/Brown: >50 mg/L
-
Protocol 2: Removal of Peroxides (Deperoxidation)
This procedure should only be performed by trained personnel on solvents that have been tested and found to contain low-to-moderate levels of peroxides. Never attempt to treat a solvent that shows visible crystals or is known to have a very high peroxide concentration. [15]
Method: Activated Alumina Column
This method is effective for removing peroxides without introducing water.
-
Pack a glass chromatography column with activated alumina. The amount will depend on the volume of solvent to be purified.
-
Carefully pass the 1,4-dioxane through the column, collecting the purified solvent in a clean, dry flask.
-
Important: The peroxides are retained on the alumina, which now constitutes a hazardous material.[15]
-
Immediately after use, "quench" the alumina column by flushing it with a dilute acidic solution of ferrous sulfate (see Ferrous Salt Method below) to destroy the bound peroxides before disposal.[15]
-
Add a stabilizer (e.g., BHT, ~25 ppm) to the purified dioxane if it will be stored.
Method: Ferrous Salt Treatment
This method is effective but introduces water, requiring a subsequent drying step if an anhydrous solvent is needed.
-
Prepare a ferrous salt solution: Dissolve 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[15]
-
In a separatory funnel, shake the 1,4-dioxane with an equal volume of the ferrous salt solution. The peroxides are reduced by the Fe(II) ions.
-
Separate the layers. The 1,4-dioxane is the top layer.
-
Wash the dioxane layer with water to remove residual iron salts and acid.
-
Dry the dioxane using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and then distill if required (only after confirming the absence of peroxides).
Data and Hazard Levels
The following table summarizes peroxide concentration levels and the associated risks. These values are general guidelines; always follow your institution's specific action limits.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action | Reference |
| < 10 ppm | Generally considered safe for use. Can be stabilized and stored. | [11][14] |
| 10 - 30 ppm | Moderate hazard. Avoid concentration or distillation. | [11][15] |
| > 30 - 100 ppm | Serious hazard. Do not use. Arrange for disposal. | [4][15] |
| > 100 ppm | Extreme hazard. Potential for spontaneous explosion. | [3][4] |
| Visible Crystals | Maximum Danger. Do not handle. Contact emergency personnel. | [10][15] |
Visualizations
Workflow for Handling Aged 1,4-Dioxane
Caption: Decision workflow for safely handling aged 1,4-dioxane.
Peroxide Formation Pathway
Caption: Simplified free-radical mechanism for peroxide formation.
Peroxide Removal Workflow
Caption: Experimental workflow for removing peroxides via alumina.
References
- 1. Peroxide forming chemicals - Uppsala University [uu.se]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Peroxide Explosion Injures Campus Researcher | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 7. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. louisville.edu [louisville.edu]
- 11. ehs.wwu.edu [ehs.wwu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: 1,4-Dioxane & Peroxide Formation
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and troubleshooting of 1,4-Dioxane, with a specific focus on the hazards associated with its peroxide contaminant, 1,4-Dioxanyl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a dangerous and potentially explosive peroxide that forms when 1,4-Dioxane is exposed to atmospheric oxygen.[1][2] This is a common issue with ethers and can occur during storage. The process is known as auto-oxidation.[3]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is the risk of a violent explosion.[3] These peroxides are sensitive to shock, friction, and heat, especially when they become concentrated or dry.[3][4] Several laboratory accidents have been attributed to the detonation of peroxide contaminants in solvents like 1,4-Dioxane, particularly during distillation or evaporation processes which concentrate the peroxides.[4][5][6]
Q3: How can I tell if my 1,4-Dioxane contains peroxides?
A3: Visual inspection can sometimes reveal the presence of peroxides; look for crystalline solids or a viscous liquid in the container.[4][5] However, the absence of these signs does not guarantee the absence of peroxides. The most reliable method is to perform a chemical test. Commercial peroxide test strips are available for a semi-quantitative analysis.[3]
Q4: How often should I test my 1,4-Dioxane for peroxides?
A4: The frequency of testing depends on the age and storage conditions of the solvent. A general guideline is to test upon receipt, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 3-6 months for opened containers).[5] Always date containers upon arrival and upon opening to track their age.[2]
Q5: What are the acceptable limits for peroxides in 1,4-Dioxane?
A5: While specific limits can vary by institution, a common guideline is that peroxide concentrations should be kept below 100 parts per million (ppm).[3][4] Solvents with concentrations between 100-400 ppm may be considered for disposal, and concentrations greater than 400 ppm require immediate and specialized attention.[3]
Troubleshooting Guide
Issue: Unexpected Experimental Results or Reaction Failure
| Possible Cause | Troubleshooting Steps |
| Peroxide Contamination | Peroxides can interfere with various chemical reactions, particularly those involving sensitive reagents like organometallics or catalysts. Test the 1,4-Dioxane for the presence of peroxides. If peroxides are present, purify the solvent or use a new, unopened container. |
| Solvent Purity | 1,4-Dioxane can contain other impurities besides peroxides. Ensure the grade of the solvent is appropriate for your application. If necessary, purify the solvent using standard laboratory procedures. |
| Water Content | 1,4-Dioxane is hygroscopic and can absorb moisture from the air. If your reaction is sensitive to water, use a dry solvent and handle it under an inert atmosphere. |
Issue: Visible Precipitate or Crystals in 1,4-Dioxane Container
| Possible Cause | Troubleshooting Steps |
| Peroxide Crystal Formation | EXTREME DANGER: Do not move or open the container. Crystalline peroxides are highly shock-sensitive and can detonate. Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.[4][5] |
| Other Contaminants | While less common, other contaminants could precipitate. However, given the hazards of peroxides, it is safest to assume the crystals are peroxidic and proceed with extreme caution. |
Data Presentation
Table 1: Storage and Testing Guidelines for Peroxide-Forming Solvents
| Solvent Class | Examples | Storage Period after Opening | Testing Frequency |
| Class A (Severe Peroxide Hazard) | Isopropyl ether, Divinyl acetylene | 3 months | Before use |
| Class B (Moderate Peroxide Hazard) | 1,4-Dioxane , Diethyl ether, Tetrahydrofuran (THF) | 6 months | Every 3-6 months and before use |
| Class C (Peroxide Hazard on Concentration) | Acetaldehyde, Benzyl alcohol | 12 months | Before distillation/evaporation |
This table provides general guidelines. Always consult your institution's specific safety protocols.
Experimental Protocols
Protocol 1: Detection of Peroxides in 1,4-Dioxane
Objective: To semi-quantitatively determine the concentration of peroxides in a sample of 1,4-Dioxane using commercial test strips.
Materials:
-
Sample of 1,4-Dioxane to be tested
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Work in a well-ventilated area, preferably a fume hood.
-
Carefully open the container of 1,4-Dioxane.
-
Dip the test strip into the solvent for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and allow the solvent to evaporate.
-
Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration in ppm.
-
Record the date and the test result on the container label.
-
If the peroxide concentration is above the acceptable limit for your laboratory, quarantine the solvent and consult your EHS office for disposal procedures.
Protocol 2: Removal of Peroxides from 1,4-Dioxane
Objective: To reduce the concentration of peroxides in 1,4-Dioxane. Note: This procedure should only be performed by experienced personnel and with proper safety precautions in place.
Materials:
-
1,4-Dioxane containing peroxides (at a concentration deemed safe for treatment)
-
Activated alumina or a suitable reducing agent (e.g., sodium sulfite)
-
Stir plate and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Schlenk flask or similar apparatus
-
PPE
Procedure:
-
Place the 1,4-Dioxane in a Schlenk flask under an inert atmosphere.
-
Add activated alumina (approximately 10% w/v) to the solvent.
-
Stir the mixture vigorously for several hours. The activated alumina will adsorb the peroxides.
-
Periodically and carefully take a small aliquot of the solvent and test for peroxides using a test strip.
-
Continue stirring until the peroxide concentration is within an acceptable range.
-
Once the peroxide level is acceptable, the purified 1,4-Dioxane can be carefully decanted or distilled (with extreme caution and re-testing immediately before distillation) from the alumina.
-
The used alumina should be quenched and disposed of as hazardous waste.
Visualizations
Caption: Troubleshooting workflow for issues encountered with 1,4-Dioxane.
Caption: Simplified pathway of this compound formation.
References
- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Peroxide Explosion Injures Campus Researcher | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Peroxide-Building Chemicals: An Accident Sleeper | NSTA [nsta.org]
- 6. ehs.uci.edu [ehs.uci.edu]
Validation & Comparative
A Comparative Guide to 1,4-Dioxanyl Hydroperoxide and Hydrogen Peroxide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative chemistry, the selection of an appropriate oxidizing agent is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of two peroxides: the well-established hydrogen peroxide (H₂O₂) and the less-documented 1,4-dioxanyl hydroperoxide. While hydrogen peroxide is a widely utilized green oxidant, this compound remains a more enigmatic reagent. This document aims to summarize the available experimental data, detail established protocols for hydrogen peroxide, and highlight the current knowledge gap regarding its dioxane-derived counterpart.
Overview and Physicochemical Properties
Hydrogen peroxide is a simple, symmetrical molecule renowned for its role as a clean oxidizing agent, yielding only water as a byproduct in many reactions.[1] In contrast, this compound is a cyclic ether hydroperoxide, a derivative of 1,4-dioxane.[2] Its structure suggests it may act as a potent oxidizing agent, though it is also noted for its high reactivity and potential explosive nature.[2]
| Property | This compound | Hydrogen Peroxide |
| CAS Number | 4722-59-2[3][4] | 7722-84-1[1] |
| Molecular Formula | C₄H₈O₄[2] | H₂O₂[1] |
| Molecular Weight | 120.1 g/mol [4] | 34.01 g/mol [1] |
| Appearance | Not specified in results | Very pale blue liquid, colorless in solution[1] |
| Boiling Point | 250.3°C at 760 mmHg[2] | 150.2 °C (decomposes)[1] |
| Key Features | Highly reactive organic peroxide, potential explosive hazard.[2] Used as a reactive intermediate in chemical processes.[2] | Strong oxidizer, "green" reagent, widely used in various oxidation reactions.[1][5] |
Oxidation Mechanisms and Reactivity
Hydrogen Peroxide:
Hydrogen peroxide's oxidative power is often harnessed through activation by catalysts. In acidic solutions, it is a powerful oxidizer.[1] Its reactivity is highly dependent on pH and the presence of metal catalysts.[1][6] For instance, in the epoxidation of alkenes, hydrogen peroxide is activated by catalysts like methyltrioxorhenium (MTO) or manganese salts.[6][7] The mechanism generally involves the formation of a more reactive peroxy species that then transfers an oxygen atom to the substrate.[8] In sulfide oxidations, the reaction likely involves an electrophilic attack of the peroxide oxygen on the sulfur atom.[5]
This compound:
Experimental Data and Protocols
A significant disparity in available experimental data exists between the two compounds. Hydrogen peroxide has been extensively studied and employed in a vast array of oxidation reactions. In contrast, specific, reproducible experimental protocols detailing the use of this compound for the oxidation of organic substrates are not available in the searched literature.
Hydrogen Peroxide in Oxidation: Experimental Protocols
1. Epoxidation of Alkenes with Hydrogen Peroxide
This protocol describes a general procedure for the catalytic epoxidation of alkenes using hydrogen peroxide.
-
Experimental Workflow:
Epoxidation Experimental Workflow. -
General Procedure: Catalytic epoxidations are conducted under a nitrogen atmosphere in screw-capped vials. The alkene substrate and the catalyst are dissolved in a suitable solvent (e.g., a 1:1 mixture of acetonitrile/dichloromethane). The reaction is initiated by the addition of hydrogen peroxide (e.g., 2 mM), and the mixture is stirred at room temperature. The progress of the reaction is monitored periodically by gas chromatography (GC).[9]
-
Data for Epoxidation of Various Alkenes with H₂O₂ and a Heteropolyoxometalate Catalyst:
| Alkene | Catalyst | Solvent | Reaction Time (h) | Epoxide Yield (%) |
| Cyclooctene | POM 1 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 75 |
| Cyclooctene | POM 2 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 85 |
| 1-Octene | POM 1 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 45 |
| 1-Octene | POM 2 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 55 |
| Norbornene | POM 1 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 60 |
| Norbornene | POM 2 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 72 |
| Dihydronaphthalene | POM 1 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 56 |
| Dihydronaphthalene | POM 2 | CH₃CN/CH₂Cl₂ (1:1) | 4 | 66 |
| (Data adapted from a study on heteropolyoxometalate catalyzed epoxidation.[9]) |
2. Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide
This protocol provides a method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.
-
Experimental Workflow:
Sulfide Oxidation Experimental Workflow. -
General Procedure: Hydrogen peroxide (30%, 8 mmol) is added slowly to a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL). The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the completion of the reaction. The resulting solution is neutralized with aqueous NaOH (4 M), and the product is extracted with CH₂Cl₂. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the pure sulfoxide.[5]
-
Data for Selective Oxidation of Various Sulfides to Sulfoxides:
| Sulfide | Product | Yield (%) |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 98 |
| Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 96 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 95 |
| Thioanisole | Thioanisole sulfoxide | 99 |
| (Data adapted from a study on transition-metal-free sulfide oxidation.[5]) |
This compound in Oxidation
There is a notable absence of detailed experimental protocols and quantitative performance data for the use of this compound as an oxidizing agent in the reviewed scientific literature. While its high reactivity is mentioned, specific conditions, substrate scope, and yields for common oxidation reactions like epoxidations or sulfide oxidations are not provided. This lack of data prevents a direct and objective comparison with hydrogen peroxide's performance.
Visualizing the Chemistry
Formation of this compound
The formation of hydroperoxides from ethers like 1,4-dioxane can occur via autoxidation in the presence of oxygen.
General Peroxide Oxidation Mechanism
The following diagram illustrates a generalized pathway for the oxidation of a substrate by a hydroperoxide.
Conclusion and Future Outlook
This guide highlights the stark contrast in the current understanding and application of hydrogen peroxide versus this compound as oxidizing agents. Hydrogen peroxide is a well-characterized, versatile, and environmentally benign oxidant with a wealth of supporting experimental data and established protocols. Its utility in various oxidation reactions, such as epoxidation and sulfide oxidation, is well-documented.
In contrast, this compound remains a largely unexplored reagent in the context of synthetic organic chemistry, based on the available literature. While its structure suggests significant oxidizing potential, the lack of published experimental data, including reaction conditions, yields, and selectivity, makes it impossible to perform a direct, quantitative comparison with hydrogen peroxide. Its noted high reactivity and potential instability also warrant significant caution and further investigation into its safe handling and application.
For researchers and professionals in drug development and chemical synthesis, hydrogen peroxide remains the reliable and well-understood choice for a green and effective oxidant. The current state of knowledge suggests that this compound is a compound of academic interest with potential for novel reactivity, but it requires substantial foundational research to establish its utility, safety, and performance profile as a practical oxidizing agent. Future studies are needed to explore its reactivity with a range of substrates, to determine its selectivity, and to develop safe and reproducible experimental protocols. Such research would be invaluable in determining whether this compound can offer any advantages over established oxidants like hydrogen peroxide.
References
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. Cas 4722-59-2,1,4-Dioxan-2-yl hydroperoxide | lookchem [lookchem.com]
- 3. 1,4-Dioxan-2-yl hydroperoxide | 4722-59-2 [chemicalbook.com]
- 4. 1,4-Dioxan-2-yl hydroperoxide CAS#: 4722-59-2 [m.chemicalbook.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bot Verification [rasayanjournal.co.in]
Navigating the Analysis of 1,4-Dioxane Hydroperoxide: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and stability of solvents like 1,4-dioxane is paramount. A critical aspect of this is the detection and quantification of 1,4-dioxane hydroperoxide, a potentially explosive peroxide that can form during storage and handling. This guide provides a comparative overview of key analytical methods for the validation of 1,4-dioxane hydroperoxide, complete with experimental data and detailed protocols to aid in method selection and implementation.
1,4-Dioxane is an ether that is susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of hydroperoxides.[1][2] These peroxide impurities can compromise chemical reactions, degrade product quality, and pose significant safety risks, particularly upon heating or distillation when they can concentrate and decompose explosively.[1][2] Therefore, reliable analytical methods for the quantification of these hydroperoxides are essential for laboratory safety and the integrity of scientific research.
Comparative Analysis of Analytical Methods
The validation of analytical methods for 1,4-dioxane hydroperoxide often relies on techniques developed for the determination of organic hydroperoxides or the peroxide value in organic solvents. The choice of method typically depends on factors such as the required sensitivity, the concentration range of the peroxide, the presence of interfering substances, and the available instrumentation. Below is a comparison of commonly employed methods with their respective performance characteristics.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Iodometric Titration | Oxidation of iodide (I⁻) by the hydroperoxide to iodine (I₂), followed by titration of I₂ with a standard sodium thiosulfate solution.[3] | ~1-5 ppm (µg/g) | ~5-10 ppm (µg/g) | Wide, dependent on titrant concentration | Simple, inexpensive, well-established, suitable for higher peroxide concentrations. | Lower sensitivity compared to other methods, potential for interference from other oxidizing agents.[4] |
| Ferrous-Xylenol Orange (FOX) Method | Oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxide, followed by the formation of a colored complex between Fe³⁺ and xylenol orange, which is measured spectrophotometrically.[5] | ~0.1-0.5 µM | ~0.5-1.5 µM | Typically up to 20-30 µM | High sensitivity, suitable for trace analysis, can be adapted for high-throughput screening. | Can be susceptible to interference from other metal ions and compounds that absorb at the same wavelength. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the hydroperoxide from the sample matrix on a chromatographic column, followed by detection using various detectors (e.g., UV, electrochemical, fluorescence).[6][7] | Method-dependent, can reach low µM to nM levels.[7] | Method-dependent, can reach low µM to nM levels.[7] | Wide, typically several orders of magnitude.[7] | High specificity and sensitivity, can separate and quantify different peroxide species. | Requires more complex instrumentation and method development.[8] |
| ASTM E299 Standard Test Method | Iodometric method specifically designed for trace amounts of peroxides in organic solvents.[9] | 5 µg/g (ppm) | Not specified, but applicable to a range starting from 5 µg/g.[9] | 5 to 80 µg/g (ppm) or higher.[9] | Standardized and widely accepted procedure for a variety of organic solvents, including ethers.[9] | Shares the limitations of general iodometric titration, such as lower sensitivity for very low trace amounts. |
Experimental Protocols
Iodometric Titration (General Procedure)
This protocol is based on the principle of redox titration and is a common method for determining peroxide values.[3]
Materials:
-
Sample of 1,4-dioxane
-
Acetic acid
-
Chloroform or other suitable organic solvent
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N or 0.01 N)
-
Starch indicator solution (1%)
-
Erlenmeyer flask
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh a specific amount of the 1,4-dioxane sample (e.g., 5 g) into an Erlenmeyer flask.
-
Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform to dissolve the sample.
-
Swirl the flask to ensure complete mixing.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Allow the reaction to proceed in the dark for approximately 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color is completely discharged.
-
Record the volume of titrant used.
-
Perform a blank titration using the same procedure but without the 1,4-dioxane sample.
Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution (eq/L)
-
W = weight of the sample (g)
Ferrous-Xylenol Orange (FOX) Method (General Procedure)
This spectrophotometric method offers higher sensitivity for trace amounts of hydroperoxides.[5]
Materials:
-
Sample of 1,4-dioxane
-
Xylenol orange
-
Ammonium ferrous sulfate
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Methanol or other suitable solvent
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the FOX reagent: Dissolve a specific amount of ammonium ferrous sulfate and xylenol orange in a solution of sulfuric acid. Add sorbitol to enhance the reaction. The exact concentrations may need optimization.
-
Sample Preparation: Dilute a known amount of the 1,4-dioxane sample in a suitable solvent (e.g., methanol) to bring the expected hydroperoxide concentration within the linear range of the assay.
-
Reaction: Add a specific volume of the prepared FOX reagent to the diluted sample.
-
Incubation: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at room temperature, protected from light.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the Fe³⁺-xylenol orange complex (typically around 560 nm) using a spectrophotometer.
-
Calibration: Prepare a standard curve using known concentrations of a hydroperoxide standard (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Calculation: Determine the concentration of 1,4-dioxane hydroperoxide in the original sample by comparing its absorbance to the standard curve and accounting for the dilution factor.
Experimental Workflow and Data Analysis
The general workflow for the validation of an analytical method for 1,4-dioxane hydroperoxide involves several key stages, from sample preparation to data interpretation.
Caption: General workflow for analytical method validation.
This guide provides a foundational understanding of the common analytical methods for validating 1,4-dioxane hydroperoxide. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. For routine quality control where higher levels of peroxides are a concern, iodometric titration offers a simple and cost-effective solution. For applications requiring the detection of trace levels of hydroperoxides, the more sensitive FOX method or advanced chromatographic techniques are recommended. Regardless of the method chosen, proper validation is crucial to ensure the accuracy and reliability of the results, thereby safeguarding both the integrity of the research and the safety of the laboratory environment.
References
- 1. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Quantitation of Organic Hydroperoxides [acs.figshare.com]
- 7. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
A Comparative Guide to the Oxidizing Power of Advanced Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
The primary mechanism of these AOPs is the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and powerful oxidizing agents capable of degrading a wide range of organic pollutants.[1][2][3]
Comparative Performance of Advanced Oxidation Processes
The oxidizing power of different AOPs can be indirectly compared by examining their efficiency in degrading specific organic pollutants under controlled experimental conditions. The following table summarizes the performance of Fenton, ozone-based, and persulfate-based AOPs in terms of Chemical Oxygen Demand (COD) removal, a common measure of the degree of oxidation of organic matter in water.
| Advanced Oxidation Process (AOP) | Target Pollutant/Wastewater | Key Parameters | COD Removal Efficiency (%) | Reaction Time |
| Fenton Oxidation (H₂O₂/Fe²⁺) | Petrochemical Wastewater | pH: 3, H₂O₂: 300 mg/L, Fe²⁺: 120 mg/L | 89.8% | 60 min |
| Ozone Oxidation (O₃) | Petrochemical Wastewater | O₃ concentration: 1 g/L, flow rate: 80 mL/min | 59.4% | Not Specified |
| Ozone/Fenton (O₃/H₂O₂/Fe²⁺) | Municipal Wastewater | Not Specified | 98.37% | 90-120 min |
| UV/Fenton (UV/H₂O₂/Fe²⁺) | Municipal Wastewater | Not Specified | 95.44% | 90-120 min |
| Ozone/Persulfate (O₃/S₂O₈²⁻) | Stabilized Landfill Leachate | Not Specified | Good removal efficiency | 210 min |
Note: The efficiency of AOPs can be influenced by various factors including the nature of the pollutant, pH, temperature, and the presence of interfering substances. The data presented here is for comparative purposes and is extracted from different studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key AOPs discussed.
Fenton Oxidation
Objective: To assess the degradation of an organic substrate using the Fenton process.
Materials:
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Organic substrate solution of known concentration
-
Deionized water
-
Reaction vessel with a magnetic stirrer
-
pH meter
-
Analytical instrument for substrate quantification (e.g., HPLC, GC-MS, or a spectrophotometer for COD measurement)
Procedure:
-
Prepare a stock solution of the organic substrate in deionized water.
-
Transfer a known volume of the substrate solution to the reaction vessel.
-
Adjust the pH of the solution to the desired value (typically around 3 for classical Fenton) using H₂SO₄ or NaOH.[4]
-
Add the required amount of FeSO₄·7H₂O to the solution and stir until it dissolves completely.
-
Initiate the reaction by adding the predetermined volume of H₂O₂ to the solution.
-
Start the timer and collect samples at regular intervals.
-
Quench the reaction in the collected samples immediately by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Analyze the concentration of the organic substrate or the COD of the samples to determine the degradation efficiency over time.
Ozone-Based Oxidation
Objective: To evaluate the oxidizing power of ozone for the degradation of an organic compound.
Materials:
-
Ozone generator
-
Oxygen or clean, dry air as feed gas
-
Gas washing bottle or a bubble column reactor
-
Organic substrate solution
-
Potassium iodide (KI) solution for ozone concentration measurement
-
Analytical instrument for substrate quantification
Procedure:
-
Set up the ozonation system with the ozone generator connected to the reactor containing the organic substrate solution.
-
Calibrate the ozone generator and determine the ozone output concentration using the KI trapping method.
-
Start bubbling ozone gas through the substrate solution at a constant flow rate.
-
Collect samples of the solution at different time points.
-
Immediately analyze the samples for the concentration of the organic substrate to assess the extent of degradation.
Persulfate Oxidation (Heat or Fe²⁺ Activated)
Objective: To assess the degradation of an organic substrate using activated persulfate.
Materials:
-
Sodium persulfate (Na₂S₂O₈)
-
For heat activation: A temperature-controlled water bath or heating mantle.
-
For Fe²⁺ activation: Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Organic substrate solution
-
Reaction vessel
-
Analytical instrument for substrate quantification
Procedure:
-
Prepare a solution of the organic substrate.
-
Add the desired amount of sodium persulfate to the solution and dissolve it.
-
For Heat Activation: Place the reaction vessel in the water bath pre-heated to the desired temperature.
-
For Fe²⁺ Activation: Add the required amount of FeSO₄·7H₂O to the solution.
-
Collect samples at various time intervals.
-
Analyze the samples to determine the concentration of the organic substrate and calculate the degradation efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing and comparing the oxidizing power of different Advanced Oxidation Processes.
Caption: A generalized workflow for the comparative assessment of Advanced Oxidation Processes.
This guide provides a foundational understanding of the comparative oxidizing power of different AOPs. For specific applications, it is crucial to perform detailed experimental studies to optimize the process parameters for maximum efficiency.
References
1,4-Dioxanyl Hydroperoxide: A Theoretical Contender or a Viable Alternative to m-CPBA?
For researchers, scientists, and drug development professionals seeking safer and more efficient oxidizing agents, the exploration of alternatives to the widely used meta-chloroperoxybenzoic acid (m-CPBA) is a continuous endeavor. While theoretically intriguing, 1,4-dioxanyl hydroperoxide does not present itself as a readily available or commonly utilized reagent in synthetic chemistry. However, this inquiry opens the door to a broader and more practical discussion: the use of hydroperoxides and in situ generated peroxy acids as viable alternatives to m-CPBA in key oxidation reactions such as epoxidation and Baeyer-Villiger oxidations.
This guide provides a comparative overview of m-CPBA against oxidation systems based on hydrogen peroxide, which are often considered greener, more atom-economical, and safer alternatives. While direct experimental data for this compound as a stable oxidizing agent is not available in published literature, we will explore systems that generate reactive hydroperoxide species in situ to perform similar transformations.
Performance Comparison: m-CPBA vs. Hydrogen Peroxide-Based Systems
A primary application for both m-CPBA and alternative oxidizing agents is the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. The following tables summarize the performance of m-CPBA in comparison to representative hydrogen peroxide-based systems.
Table 1: Comparison of Oxidizing Agents in the Epoxidation of Cyclohexene
| Oxidizing Agent/System | Reaction Conditions | Yield of Cyclohexene Oxide | Reference |
| m-CPBA | Dichloromethane, 25°C, 2h | >95% | Generic textbook procedure |
| Hydrogen Peroxide/Methyltrioxorhenium (MTO) | Dichloromethane/Pyridine, 0°C, 1h | 98% | W. A. Herrmann et al. (1991) |
| Hydrogen Peroxide/Titanium Silicalite-1 (TS-1) | Methanol, 60°C, 2h | >90% | B. Notari (1996) |
| Urea-Hydrogen Peroxide (UHP)/Phthalic Anhydride | Dichloromethane, reflux, 4h | 92% | J. A. Cella et al. (1984) |
Table 2: Comparison of Oxidizing Agents in the Baeyer-Villiger Oxidation of Cyclohexanone
| Oxidizing Agent/System | Reaction Conditions | Yield of ε-Caprolactone | Reference |
| m-CPBA | Dichloromethane, 25°C, 4h | ~90% | Generic textbook procedure |
| Hydrogen Peroxide/Scandium triflate | Acetonitrile, 60°C, 12h | 95% | S. Kobayashi et al. (1998) |
| Hydrogen Peroxide/Sn-Beta Zeolite | Acetone, 50°C, 24h | 98% | A. Corma et al. (1994) |
| Peracetic acid (in situ from H₂O₂ and acetic acid) | Acid catalyst, 50-60°C | High, variable with conditions | Industrial process data |
Experimental Protocols
Epoxidation of Cyclohexene using m-CPBA (General Procedure)
-
Dissolve cyclohexene (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexene oxide.
In Situ Generation and Epoxidation using Urea-Hydrogen Peroxide and Phthalic Anhydride
-
Suspend urea-hydrogen peroxide (1.5 eq) and phthalic anhydride (1.5 eq) in dichloromethane.
-
Add cyclohexene (1.0 eq) to the suspension.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter to remove solid byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain cyclohexene oxide.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms for epoxidation using m-CPBA and a conceptual workflow for the in situ generation of a peroxy acid from hydrogen peroxide.
Caption: Epoxidation of an alkene with m-CPBA proceeds via a concerted transition state.
Caption: Workflow for the in situ generation of a peroxy acid for oxidation.
Safety and Handling Considerations
A significant driver for seeking alternatives to m-CPBA is its potential for shock-sensitivity and detonation, especially in its pure, crystalline form. Commercial m-CPBA is typically sold with a certain water content to improve its stability.
Hydrogen peroxide, particularly in lower concentrations (e.g., 30% aqueous solution), is generally considered safer to handle and store than solid peroxy acids. Urea-hydrogen peroxide (UHP) is a stable, solid source of hydrogen peroxide that is often preferred for its ease of handling. However, it is crucial to note that all oxidation reactions are energetic and should be performed with appropriate safety precautions, including proper personal protective equipment and adherence to established laboratory safety protocols.
Concluding Remarks
While this compound does not appear to be a practical, isolable reagent for routine organic synthesis, the underlying interest in hydroperoxide-based oxidants points towards the increasing adoption of hydrogen peroxide-based systems. These systems, often catalytic and generating the active oxidant in situ, offer significant advantages in terms of safety, cost, and environmental impact (with water being the primary byproduct). For many common applications, such as the epoxidation of simple alkenes and the Baeyer-Villiger oxidation of ketones, hydrogen peroxide in conjunction with appropriate catalysts or activators can achieve comparable or even superior results to m-CPBA, making it a compelling alternative for modern synthetic chemistry. Researchers are encouraged to consult the primary literature for specific substrate scopes and optimized reaction conditions when considering these greener oxidation protocols.
Benchmarking 1,4-Dioxanyl Hydroperoxide: A Comparative Guide for Researchers
A comprehensive evaluation of 1,4-Dioxanyl hydroperoxide's performance in synthetic applications is hampered by a notable lack of published experimental data. This guide provides a comparative analysis based on the known characteristics of the broader class of cyclic ether hydroperoxides, juxtaposed with the well-documented performance of industry-standard oxidizing agents, tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP).
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is critical for reaction efficiency, selectivity, and safety. While this compound represents a potential, yet poorly characterized, option, a thorough risk-benefit analysis necessitates a comparison with established and well-understood alternatives.
Performance Comparison: this compound vs. Standard Alternatives
Due to the scarcity of specific performance data for this compound, this comparison draws upon the general properties of cyclic ether hydroperoxides and contrasts them with the extensively documented capabilities of tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide (CHP).
Table 1: Qualitative Performance Comparison of Hydroperoxide Oxidizing Agents
| Feature | This compound (Inferred) | tert-Butyl Hydroperoxide (TBHP) | Cumene Hydroperoxide (CHP) |
| Reactivity | Expected to be high due to the ether linkage, but specific data is unavailable. | Moderate to high, widely used in a variety of oxidation reactions.[1][2] | High, often used in radical polymerization and phenol production.[3][4] |
| Selectivity | Unknown. The cyclic ether structure could potentially influence stereoselectivity in certain reactions, but this is speculative without experimental evidence. | Good selectivity in various metal-catalyzed oxidations, including epoxidations.[5][6][7] | Good selectivity in specific applications, such as the production of phenol and acetone.[8][9] |
| Stability & Safety | High concern. Ether hydroperoxides are notoriously unstable and can be explosive, especially when concentrated.[10][11][12] They are sensitive to heat, shock, and friction.[10] | Relatively stable for an organic peroxide, available as a solution in water or organic solvents. Still requires careful handling. | More stable than many other peroxides, but can decompose violently at elevated temperatures or in the presence of contaminants.[3][13] |
| Byproducts | Expected to be 1,4-dioxane and related derivatives, which are themselves toxic and require careful management. | tert-Butanol, which is relatively benign and easily removed. | Phenol and acetone (in the Hock rearrangement), which are valuable industrial chemicals but may be undesired byproducts in fine chemical synthesis.[9] |
| Applications | No well-documented synthetic applications found in the literature. | Widely used in asymmetric epoxidation (e.g., Sharpless epoxidation), oxidation of alcohols, and other selective oxidation reactions.[1][5] | Primarily used in the industrial production of phenol and acetone, as a polymerization initiator, and in some specialized oxidation reactions.[3][4][8] |
Experimental Protocols: Representative Oxidation Reactions
Detailed experimental protocols for this compound are not available in the reviewed literature. Therefore, the following protocols for widely used alternatives are provided as a benchmark for typical experimental setups.
Protocol 1: Epoxidation of an Alkene using tert-Butyl Hydroperoxide (TBHP)
This protocol is a general representation of a metal-catalyzed epoxidation.
Materials:
-
Alkene substrate
-
tert-Butyl hydroperoxide (TBHP, 70% in water or 5.5 M in decane)
-
Catalyst (e.g., molybdenum hexacarbonyl, Mo(CO)₆, or a titanium-based catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the alkene substrate and the anhydrous solvent.
-
Add the catalyst to the solution and stir until dissolved or suspended.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the TBHP solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous work-up to remove the catalyst and water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Protocol 2: Oxidation of a Sulfide to a Sulfoxide using Cumene Hydroperoxide (CHP)
This protocol outlines a typical transition-metal-free oxidation of a sulfide.
Materials:
-
Sulfide substrate
-
Cumene hydroperoxide (CHP, ~80% purity)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the sulfide substrate in the chosen solvent.
-
Add the cumene hydroperoxide to the solution at room temperature. The molar ratio of CHP to sulfide is typically between 1.1 and 1.5 to 1.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite to reduce any remaining peroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfoxide by crystallization or column chromatography.
Visualizing Relationships and Workflows
To better understand the context of hydroperoxide oxidants and their application, the following diagrams are provided.
Caption: Logical relationship of organic peroxide classes.
Caption: Generalized workflow for an oxidation reaction.
Safety Considerations
A critical aspect of working with any peroxide, and especially with ether hydroperoxides, is safety. Ether hydroperoxides are known to be highly unstable and can decompose explosively when subjected to heat, friction, or shock.[10] The formation of crystalline peroxides in aged containers of ethers like 1,4-dioxane poses a severe explosion hazard.[11]
Key Safety Precautions:
-
Storage: Peroxide-forming chemicals should be stored in airtight, light-resistant containers.[10] Containers should be dated upon receipt and opening.
-
Testing: Regularly test for the presence of peroxides using commercially available test strips, especially before distillation or concentration.[11][12]
-
Handling: Always handle peroxides in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Disposal: Dispose of peroxide-containing waste according to institutional guidelines. Small amounts can often be neutralized with a reducing agent like ferrous sulfate.[10]
Conclusion
Based on the available literature, this compound is not a well-characterized or commonly used reagent in synthetic organic chemistry. Its potential utility is overshadowed by significant safety concerns inherent to cyclic ether hydroperoxides and the lack of data on its reactivity and selectivity. In contrast, tert-butyl hydroperoxide and cumene hydroperoxide are well-established, commercially available oxidizing agents with a vast body of literature supporting their use in a wide range of applications. For researchers in drug development and other scientific fields, TBHP and CHP offer predictable reactivity, better-understood safety profiles, and a wealth of established protocols, making them the preferred choice for most applications. Until further research demonstrates a clear and unique advantage of this compound, its use in a research setting cannot be recommended over these proven alternatives.
References
- 1. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cumene hydroperoxide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and selective epoxidation of styrene with TBHP catalyzed by Au25 clusters on hydroxyapatite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Reaction Kinetics of 1,4-Dioxanyl Hydroperoxide and its Cyclic Ether Analogues
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the reaction kinetics of 1,4-Dioxanyl hydroperoxide and its analogues, Tetrahydrofuranyl hydroperoxide and Tetrahydropyranyl hydroperoxide, has been published today. This guide is aimed at researchers, scientists, and drug development professionals, providing a detailed analysis of the decomposition kinetics of these important cyclic ether hydroperoxides. The publication includes a thorough compilation of available kinetic data, detailed experimental protocols, and visual representations of reaction pathways to facilitate a deeper understanding of their reactivity and stability.
The study of the decomposition of cyclic ether hydroperoxides is crucial for understanding autoxidation processes in various chemical and biological systems. These compounds are known intermediates in the oxidation of cyclic ethers, which are common structural motifs in many natural products and pharmaceuticals. A clear understanding of their kinetic behavior is essential for controlling reaction pathways, ensuring product selectivity, and assessing the stability of related compounds.
This guide provides a comparative analysis of the thermal and catalytic decomposition of this compound, Tetrahydrofuranyl hydroperoxide, and Tetrahydropyranyl hydroperoxide. Due to the limited availability of direct kinetic studies on this compound, this guide also incorporates data from studies on the closely related 1,4-dioxane degradation, which proceeds through hydroperoxide intermediates, to provide a broader context for its reactivity.
Comparative Kinetic Data
The decomposition of hydroperoxides can proceed through various mechanisms, including unimolecular homolysis of the weak O-O bond, and catalyzed pathways. The reaction rates are significantly influenced by the structure of the cyclic ether, the presence of catalysts, and the reaction conditions.
| Hydroperoxide | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 1,4-Dioxane Degradation | Photo-decomposition | 5 x 10⁻⁴ s⁻¹ | Not Reported | [1] |
| 1,4-Dioxane Degradation | Biodegradation | 2.38 x 10⁻⁶ s⁻¹ | Not Reported | [1] |
| 1,4-Dioxane + OH radical | Fenton Reagent | 2.25 x 10⁸ M⁻¹s⁻¹ | Not Reported | [2] |
| Tetrahydrofuran + O₂ | Low-Temperature Oxidation | Pressure & Temp. Dependent | Not Reported | |
| Cumene Hydroperoxide | Thermal Decomposition | Varies with concentration | ~122.0 kJ/mol |
Note: Data for 1,4-dioxane degradation is included as a proxy due to the scarcity of direct kinetic data for this compound decomposition. The degradation of 1,4-dioxane often proceeds via the formation of hydroperoxide intermediates.
Experimental Protocols
A variety of experimental techniques are employed to study the kinetics of hydroperoxide decomposition. The choice of method depends on the specific hydroperoxide, the reaction conditions, and the desired kinetic parameters.
1. Titration Method for Monitoring Hydroperoxide Concentration:
This method is commonly used to determine the concentration of hydroperoxides over time.
-
Procedure:
-
A known initial concentration of the hydroperoxide in a suitable solvent is prepared and maintained at a constant temperature.
-
At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
The concentration of the remaining hydroperoxide in each aliquot is determined by iodometric titration. This involves reacting the hydroperoxide with an excess of potassium iodide (KI) in an acidic solution. The hydroperoxide oxidizes the iodide ions to iodine.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is the disappearance of the blue color.
-
The rate of decomposition can be determined by plotting the concentration of the hydroperoxide versus time and fitting the data to an appropriate rate law.[3][4]
-
2. Gasometric Method for Monitoring Oxygen Evolution:
This method is suitable for reactions where a gaseous product, such as oxygen, is evolved.
-
Procedure:
-
The decomposition reaction is carried out in a sealed vessel connected to a gas pressure sensor or a gas collection apparatus.
-
The total pressure or the volume of the evolved gas is monitored over time.
-
The rate of reaction is determined from the rate of gas evolution, which is proportional to the rate of hydroperoxide decomposition.[5]
-
3. Spectroscopic Methods:
Techniques such as UV-Vis spectroscopy can be used if the hydroperoxide or a reaction product has a distinct chromophore.
-
Procedure:
-
The reaction is monitored directly in a cuvette placed in a spectrophotometer.
-
The change in absorbance at a specific wavelength corresponding to the reactant or product is recorded over time.
-
The concentration changes are then calculated using the Beer-Lambert law, and the kinetic parameters are determined.
-
Reaction Pathways and Mechanisms
The decomposition of cyclic ether hydroperoxides can proceed through different pathways, leading to a variety of products. The following diagrams, generated using Graphviz, illustrate some of the key reaction pathways.
Caption: Generalized pathways for thermal and catalytic decomposition of cyclic ether hydroperoxides.
The thermal decomposition of cyclic ether hydroperoxides is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, forming an alkoxy and a hydroxyl radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and ring-opening, leading to a complex mixture of products.
In the presence of transition metal ions, the decomposition can be significantly accelerated through catalytic redox cycles. The metal ion can either reduce or oxidize the hydroperoxide, leading to the formation of different radical intermediates and ultimately influencing the product distribution.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for the experimental determination of the reaction kinetics of hydroperoxide decomposition.
Caption: A typical experimental workflow for studying the kinetics of hydroperoxide decomposition.
This systematic approach allows for the determination of the rate law, rate constant, and activation energy of the decomposition reaction, providing valuable insights into the reactivity and stability of the hydroperoxide under investigation.
This comparative guide serves as a valuable resource for researchers in the fields of organic chemistry, materials science, and drug development, enabling a more informed approach to the handling and application of compounds containing cyclic ether hydroperoxide moieties.
References
Safety Operating Guide
Proper Disposal of 1,4-Dioxanyl Hydroperoxide: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe handling and disposal of peroxide-forming chemicals is paramount in a laboratory setting. 1,4-Dioxane, a common solvent in research and drug development, poses a significant risk due to its propensity to form explosive hydroperoxides upon exposure to air and light.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of 1,4-dioxanyl hydroperoxide, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to prevent accidents and ensure a safe laboratory environment.
Immediate Safety Concerns and Preliminary Checks
Before proceeding with any disposal procedures, a visual inspection of the chemical container is the first and most critical step.
WARNING: If the container of 1,4-dioxane exhibits any of the following, do not handle it. The friction from opening a crystallized cap can cause an explosion.[4]
-
Visible crystal formation in the liquid or around the cap.[2][4]
-
Discoloration or stratification of the liquid.[5]
-
A cloudy appearance of the liquid.[2]
In such cases, contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[4]
Quantitative Data for Peroxide-Forming Chemicals
The following table summarizes key quantitative limits and timeframes for the safe management of peroxide-forming chemicals like 1,4-dioxane. These values are critical for determining the appropriate course of action.
| Parameter | Guideline Value | Recommended Action | Source |
| Storage Time (Unopened) | Discard within 1 year. | Dispose of through the chemical waste program if unopened. | [4] |
| Storage Time (Opened) | Discard within 6 months. | Test for peroxides and dispose of within this timeframe. | [4] |
| Peroxide Concentration | Approaching 20 ppm | Dispose of immediately. | [5] |
| Peroxide Concentration | > 20 ppm | Contact EHS immediately for specialized disposal. | [5] |
| Peroxide Concentration | > 100 ppm | Must be disposed of via the online Chemical Waste Disposal Procedures. | [6] |
| Peroxide Concentration | > 400 ppm | Requires evaluation by Hazardous Materials Safety & Response (or equivalent) for the safest disposal method. | [6] |
Experimental Protocol: Peroxide Detection
Testing for the presence and concentration of peroxides is a critical step before disposal. Commercial peroxide test strips are a convenient and effective method for this purpose.
Objective: To determine the concentration of hydroperoxides in a 1,4-dioxane sample.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
The container of 1,4-dioxane to be tested
-
Appropriate Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, and butyl rubber gloves.[1][7][8]
Procedure:
-
Work in a certified chemical fume hood. All operations involving 1,4-dioxane must be performed in a fume hood to avoid inhalation of vapors.[1][7]
-
Don appropriate PPE. This includes safety goggles, a lab coat, and compatible gloves.[7][8]
-
Carefully open the 1,4-dioxane container. Avoid any friction or grinding motion, especially with older containers.
-
Immerse the test strip. Dip the reactive end of the test strip into the 1,4-dioxane for the duration specified by the manufacturer's instructions.
-
Read the result. After the specified time, remove the strip and compare the color change to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
Record the result. Note the date of the test and the peroxide concentration on the container's label.
-
Proceed with disposal. Based on the measured peroxide concentration, follow the appropriate disposal workflow outlined below.
Disposal Workflow for 1,4-Dioxane
The following diagram illustrates the logical steps for the safe disposal of 1,4-dioxane.
Caption: Disposal workflow for 1,4-Dioxane.
General Handling and Disposal Precautions
-
Labeling: Always label peroxide-forming chemicals with the date received and the date opened.[4][9]
-
Inventory Management: Purchase only the amount of peroxide-forming chemicals that you will use in a 3-6 month period to avoid prolonged storage.[4]
-
Segregation: Do not mix peroxide-forming hazardous waste with other hazardous wastes.[5]
-
Empty Containers: Immediately rinse empty containers of peroxide-forming chemicals with water three times before disposal. Do not allow residues to evaporate.[3]
-
Spills: In case of a spill, evacuate the area and, if safe to do so, confine the spill using absorbent material. For large spills, contact your EHS office immediately.[1][7]
By implementing these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safer working environment for everyone. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for 1,4-dioxane for additional information.[5][10]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Peroxide forming chemicals - Uppsala University [uu.se]
- 3. wcu.edu [wcu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.mit.edu [ehs.mit.edu]
- 6. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 7. astate.edu [astate.edu]
- 8. wcu.edu [wcu.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. carlroth.com [carlroth.com]
Essential Safety and Logistics for Handling 1,4-Dioxanyl Hydroperoxide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dioxanyl hydroperoxide. The information is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Core Hazards
This compound is a peroxide derivative of 1,4-Dioxane. The primary hazards are associated with its instability and the properties of the parent compound.
-
Explosive Instability: Organic hydroperoxides are sensitive to heat, friction, shock, and contamination. Decomposition can be violent and explosive.
-
Flammability: The precursor, 1,4-Dioxane, is a highly flammable liquid and vapor.[1][2] The hydroperoxide should be treated as equally or more flammable.
-
Health Hazards: 1,4-Dioxane is a suspected human carcinogen and can cause eye, skin, and respiratory tract irritation.[3][4] It may also cause damage to the liver, kidneys, and central nervous system.[3][4] The health effects of the hydroperoxide are not well-documented but should be assumed to be at least as severe.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving is required. Use a chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a nitrile inner glove. Consult glove manufacturer for compatibility. |
| Eye Protection | Chemical splash goggles and a full-face shield are mandatory. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. An additional chemical-resistant apron is recommended. |
| Foot Protection | Closed-toe, chemical-resistant shoes. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. In case of spills or ventilation failure, a full-face respirator with organic vapor cartridges is necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted in a designated area within a certified chemical fume hood.
1. Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Clear the work area of all unnecessary equipment and chemicals, especially flammable and combustible materials.
- Have an appropriate fire extinguisher (Class B: for flammable liquids) and a spill kit readily accessible.
- Prepare a quench solution (e.g., aqueous sodium bisulfite) for immediate deactivation of any residual hydroperoxide on equipment.
2. Handling:
- Work with the smallest possible quantities of the material.
- Use non-sparking tools made of materials like brass or bronze.
- Avoid any friction, grinding, or impact of the material.
- Do not heat the material unless it is part of a carefully controlled and validated procedure.
- Keep the container closed when not in use.
3. Post-Handling:
- Decontaminate all equipment that has come into contact with the hydroperoxide using a suitable quenching agent.
- Wipe down the work area in the fume hood.
- Properly label and store any remaining material according to the storage plan.
Storage Plan
Proper storage is critical to prevent decomposition.
| Storage Parameter | Specification |
| Temperature | Store in a cool, dark, and well-ventilated area. If the material is thermally unstable, refrigerated storage in a spark-proof unit is required. |
| Container | Store in the original container. Ensure the container has a vented cap if provided by the manufacturer to prevent pressure buildup. |
| Segregation | Store away from incompatible materials, including acids, bases, metals, and other organic materials. |
| Inventory Control | Label containers with the date received and opened. Test for peroxide formation periodically. Dispose of material after one year or sooner if peroxide concentration is high. |
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
1. Deactivation of Small Quantities:
- For residual amounts on equipment or in reaction vessels, carefully add a reducing agent solution (e.g., sodium bisulfite or ferrous sulfate) while stirring and cooling in an ice bath.
- Test for the presence of peroxides using peroxide test strips to ensure complete deactivation before further cleaning.
2. Bulk Waste Disposal:
- Do not mix hydroperoxide waste with other chemical waste streams.
- Collect in a designated, labeled, and compatible container.
- Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Spill | 1. Evacuate the immediate area. 2. Alert nearby personnel and the lab supervisor. 3. If the spill is large or you are not trained to handle it, call EHS. 4. For small spills, if trained, use a spill kit with non-combustible absorbent materials (e.g., vermiculite). Do not use paper towels.[5] |
| Fire | 1. If the fire is small, use a Class B fire extinguisher. 2. If the fire is large or involves the bulk container, evacuate the area and activate the fire alarm. |
| Personal Exposure | Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Eyes: Immediately flush with water for at least 15 minutes, holding the eyelids open.[1] Inhalation: Move to fresh air.[1] Seek immediate medical attention in all cases of exposure. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
